Defluoro Aprepitant
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F6N4O3/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)36-20-19(14-5-3-2-4-6-14)33(7-8-35-20)12-18-30-21(34)32-31-18/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H2,30,31,32,34)/t13-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBMIXIISZAQGF-CAYVGHNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437718 | |
| Record name | Defluoro Aprepitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170729-76-7 | |
| Record name | Desfluoro aprepitant | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170729767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Defluoro Aprepitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEFLUORO APREPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8ZN5S5LTS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Defluoro Aprepitant: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Defluoro Aprepitant, a critical process-related impurity and primary reference standard for the neurokinin-1 (NK1) receptor antagonist, Aprepitant. While not intended for therapeutic use itself, the synthesis, characterization, and quantification of this compound are paramount for ensuring the purity, safety, and efficacy of Aprepitant drug products. This document delves into the inferred pharmacological context, proposed synthesis, analytical methodologies for characterization and quantification, and its essential role in pharmaceutical quality control. This guide is intended for researchers, analytical scientists, and drug development professionals working with Aprepitant and related compounds.
Introduction: The Significance of a "Missing" Fluorine
Aprepitant is a potent and selective antagonist of the human substance P/neurokinin 1 (NK1) receptor, pivotal in the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV)[1][2]. Its chemical structure features a 4-fluorophenyl moiety, which is critical for its metabolic stability and high binding affinity to the NK1 receptor[3]. This compound, as its name implies, is the structural analog of Aprepitant lacking this fluorine atom on the phenyl ring.
Identified as a process-related impurity in the synthesis of Aprepitant, this compound serves as a crucial reference standard in analytical testing to ensure the purity of the final active pharmaceutical ingredient (API)[4][5]. The stringent control of such impurities is a fundamental requirement of regulatory bodies worldwide to guarantee the safety and consistency of pharmaceutical products[1]. Understanding the properties and analytical behavior of this compound is therefore not an academic exercise, but a necessity for robust drug development and manufacturing.
Chemical and Physicochemical Properties
The structural difference between Aprepitant and this compound is the substitution of a fluorine atom with a hydrogen atom on the phenyl ring at the 3-position of the morpholine core.
Table 1: Comparative Physicochemical Properties of this compound and Aprepitant
| Property | This compound | Aprepitant |
| IUPAC Name | 5-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-phenylmorpholino)methyl)-1,2,4-triazolidin-3-one[6] | 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one[7] |
| CAS Number | 170729-76-7[6][8] | 170729-80-3[9] |
| Molecular Formula | C23H22F6N4O3[6] | C23H21F7N4O3[7] |
| Molecular Weight | 516.44 g/mol [6][9] | 534.43 g/mol [7] |
| Appearance | White to off-white solid[6] | White to off-white crystalline solid[7] |
| Solubility | Data not publicly available. Inferred to be practically insoluble in water, similar to Aprepitant. | Practically insoluble in water; sparingly soluble in ethanol and isopropyl acetate; slightly soluble in acetonitrile[7][10]. |
| Melting Point | Data not publicly available. | ~254 °C[10] |
| pKa | Data not publicly available. | 9.7[11] |
| LogP | 4.1 (Predicted)[8] | 4.5[12] |
Synthesis and Characterization
Proposed Synthetic Pathway
While a specific, detailed synthesis of this compound is not extensively published, a logical synthetic route can be inferred from the well-established synthesis of Aprepitant[13]. The key difference would be the use of a non-fluorinated starting material, specifically 3-(S)-phenylmorpholine, in place of 3-(S)-(4-fluorophenyl)morpholine.
A plausible synthetic approach would involve the condensation of 3-chloromethyl-1,2,4-triazolin-5-one with 2-(R)-(1-(R)-(3,5-bistrifluoromethyl)phenyl)ethoxy)-3-(S)-phenylmorpholine. This reaction is typically carried out in the presence of a base such as potassium carbonate or N,N-diisopropylethylamine in a suitable solvent like N,N-dimethylformamide[13].
Caption: Proposed synthetic pathway for this compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound would rely on a combination of spectroscopic and chromatographic techniques. As a reference standard, comprehensive characterization is essential.
HPLC is the primary technique for assessing the purity of this compound and for quantifying it as an impurity in Aprepitant samples. A reversed-phase HPLC method would be suitable for this purpose.
Experimental Protocol: HPLC Method for the Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice[11][14].
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile)[14][15]. A typical starting point could be a 50:50 (v/v) mixture of buffer and acetonitrile[16].
-
Flow Rate: 1.0 mL/min[16].
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as the mobile phase or a mixture of acetonitrile and water.
Caption: General workflow for HPLC analysis of this compound.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural confirmation of this compound. Electrospray ionization (ESI) would be a suitable ionization technique. The expected protonated molecule [M+H]+ would have an m/z of approximately 517.17.
NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons (including the non-fluorinated phenyl ring), the morpholine ring protons, the ethyl group, and the triazolone ring protons.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule.
-
¹⁹F NMR: The fluorine NMR spectrum would be expected to show signals corresponding to the two trifluoromethyl groups. The absence of a signal for a fluorine atom on the phenyl ring would be a key differentiating feature from Aprepitant.
Inferred Pharmacological Activity and Mechanism of Action
There is no publicly available data on the pharmacological activity of this compound. However, based on its close structural similarity to Aprepitant, it is highly probable that it also acts as an antagonist of the NK1 receptor. The 4-fluoro substitution in Aprepitant is known to enhance metabolic stability and can contribute to binding affinity[3]. Therefore, it is reasonable to hypothesize that this compound would exhibit a lower binding affinity for the NK1 receptor compared to Aprepitant. The metabolites of aprepitant, which involve modifications to the core structure, show significantly reduced binding affinities (4- to 7000-fold lower) to the human NK1 receptor[17].
Aprepitant exerts its antiemetic effect by blocking the binding of substance P to the NK1 receptor in the central nervous system, particularly in the brainstem emetic center[1][7]. This prevents the downstream signaling cascade that leads to the sensation of nausea and the vomiting reflex.
Caption: Inferred mechanism of action of this compound at the NK1 receptor.
Application as a Pharmaceutical Reference Standard
The primary and critical application of this compound is as a reference standard for the quality control of Aprepitant. Its use is essential for:
-
Method Development and Validation: To develop and validate analytical methods capable of separating and quantifying this compound from Aprepitant.
-
Impurity Profiling: To identify and quantify the levels of this compound in batches of Aprepitant API and finished drug products.
-
Stability Studies: To monitor the potential formation of impurities, including this compound, under various stress conditions.
The accurate quantification of this compound is crucial as regulatory guidelines impose strict limits on the levels of impurities in pharmaceutical products.
Conclusion
This compound, while lacking a therapeutic role, is a molecule of significant importance in the pharmaceutical industry. As a key process-related impurity of the widely used antiemetic Aprepitant, its synthesis, characterization, and availability as a high-purity reference standard are indispensable for ensuring the quality, safety, and regulatory compliance of Aprepitant-containing medicines. This technical guide has provided an in-depth overview of its chemical properties, inferred pharmacological context, and critical applications in analytical and quality control settings, serving as a valuable resource for professionals in the field of drug development and analysis. Further research into the specific pharmacological and toxicological profile of this compound could provide a more complete understanding of its potential biological impact.
References
-
Aprepitant-impurities - Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved February 14, 2026, from [Link]
-
Binding affinities (mean S.D.) of aprepitant and its metabolites in human NK 1 receptor binding assay … - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass. (2013, December 19). Pharmaceutical Methods. Retrieved February 14, 2026, from [Link]
-
The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? (2020, September 20). MDPI. Retrieved February 14, 2026, from [Link]
-
emend - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. Retrieved February 14, 2026, from [Link]
-
Validated RP-HPLC method for the quantification of aprepitant in bulk and pharmaceutical dosage forms - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Retrieved February 14, 2026, from [Link]
-
SEPARATION AND QUANTIFICATION OF PROCESS RELATED IMPURITIES AND DIASTEREOMERS IN APREPITANT BULK DRUG SUBSTANCE - ResearchGate. (2025, August 5). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Aprepitant Impurities and Related Compound - Veeprho Pharmaceuticals. (n.d.). Veeprho Pharmaceuticals. Retrieved February 14, 2026, from [Link]
-
Preparation and Characterization of Aprepitant Solid Dispersion with HPMCAS-LF - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
-
Aprepitant-impurities - Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved February 14, 2026, from [Link]
-
Validated RP-HPLC method for the quantification of aprepitant in bulk and pharmaceutical dosage forms - ResearchGate. (2025, August 9). ResearchGate. Retrieved February 14, 2026, from [Link]
-
A stability indicating RP-UPLC method for estimation of apripitant and its related impurities in bulk drugs and its pharmaceutic - Scholars Research Library. (n.d.). Scholars Research Library. Retrieved February 14, 2026, from [Link]
-
Fosaprepitant Impurity E , Fosaprepitant Desfluoro Impurity - Allmpus - Research and Development. (n.d.). Allmpus. Retrieved February 14, 2026, from [Link]
-
emend - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. Retrieved February 14, 2026, from [Link]
-
AVALIDATED STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF APREPITANT IN BULK AND PHARMACEUTICAL DOSAGE FORMS - Update Publishing House. (n.d.). Update Publishing House. Retrieved February 14, 2026, from [Link]
-
Full article: Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults - Taylor & Francis. (2019, June 13). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]
-
Preparation and Pharmacokinetic Study of Aprepitant–Sulfobutyl Ether-β-Cyclodextrin Complex - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
- [Desfluoro Aprepitant (15 mg) (5-{[(2R,3S)-2-{(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-phenylmorpholino]methyl}-2H-1,2,4-triazol-3(4H) - USP Store. (n.d.). USP Store. Retrieved February 14, 2026, from https://store.usp.org/product/1041992
- US8133994B2 - Preparation of aprepitant - Google Patents. (n.d.). Google Patents.
-
Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. phmethods.net [phmethods.net]
- 3. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? [mdpi.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Aprepitant Desfluoro - Acanthus Research [acanthusresearch.com]
- 6. This compound | 170729-76-7 [sigmaaldrich.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. echemi.com [echemi.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Preparation and Pharmacokinetic Study of Aprepitant–Sulfobutyl Ether-β-Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. updatepublishing.com [updatepublishing.com]
- 12. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
A Technical Guide to Defluoro Aprepitant: Interrogating the Role of Fluorine in NK-1 Receptor Antagonism
Authored for Drug Development Professionals and Researchers
Preamble: Beyond Aprepitant – The Scientific Case for its Defluorinated Analog
The development of Aprepitant marked a significant milestone in pharmacology, providing a potent and selective neurokinin-1 (NK-1) receptor antagonist that transformed the management of chemotherapy-induced nausea and vomiting (CINV).[1][2] Its mechanism, the blockade of Substance P (SP) at NK-1 receptors in the central nervous system, is well-established.[3][4] However, within the narrative of this successful therapeutic agent lies a scientifically crucial question embodied by its primary analog: Defluoro Aprepitant.
This guide moves beyond a simple description of an active pharmaceutical ingredient's impurity. We will treat this compound (Aprepitant EP Impurity A) not merely as a process-related substance to be monitored, but as a critical chemical tool.[5][6] By systematically characterizing this molecule and placing it in direct comparison with its parent compound, we can elucidate the precise contribution of the fluorine atom to the molecule's pharmacodynamic and pharmacokinetic profile. This exploration is fundamental to understanding the structure-activity relationship (SAR) of this important class of drugs and provides a blueprint for the rational design of future NK-1 receptor antagonists.
This document serves as a comprehensive technical resource for researchers, providing the foundational science of the NK-1 receptor target, the profile of this compound, and detailed, field-tested methodologies for its complete preclinical characterization.
The Molecular Target: Neurokinin-1 (NK-1) Receptor Signaling
The NK-1 receptor, a member of the tachykinin receptor family, is a G-protein coupled receptor (GPCR) that is the primary target for the neuropeptide Substance P (SP).[7][8] The binding of SP to the NK-1 receptor is a critical signaling event implicated in a host of physiological and pathophysiological processes, including emesis, pain transmission, inflammation, and mood regulation.[8][9]
Upon agonist binding, the NK-1 receptor undergoes a conformational change, allowing it to couple with heterotrimeric G proteins, primarily Gq/11 and Gs.[7][10] This initiates a cascade of intracellular signaling events.
-
Gq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[11] This cascade ultimately modulates cellular responses like neuronal excitation and secretion.[8]
-
Gs Pathway: While considered a secondary pathway for NK-1R, Gs protein activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA).[7]
The convergence of these pathways on downstream effectors, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, can influence gene expression and promote cell proliferation, a mechanism that has also implicated the SP/NK-1R system in tumorigenesis.[8][12] this compound, like its parent compound, is designed to competitively occupy the SP binding site on the NK-1 receptor, thereby preventing the initiation of these signaling cascades.
Compound Profile: this compound
This compound is the direct structural analog of Aprepitant, lacking the fluorine atom at the 4-position of the terminal phenyl ring. This seemingly minor modification provides a powerful tool for probing the SAR of the entire molecule. It is classified as an NK-1 receptor antagonist and has been explored for potential applications in treating anxiety and depression.[5][13] Primarily, it serves as a critical analytical reference standard for the quality control of Aprepitant.[14]
| Property | This compound | Aprepitant |
| IUPAC Name | 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-phenyl-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one | 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one |
| CAS Number | 170729-76-7[5][13][14] | 170729-80-3 |
| Molecular Formula | C₂₃H₂₂F₆N₄O₃[6][13] | C₂₃H₂₁F₇N₄O₃ |
| Molecular Weight | 516.44 g/mol [6][13] | 534.43 g/mol |
| Key Structural Difference | Phenyl group at C3 of morpholine ring | 4-Fluorophenyl group at C3 of morpholine ring |
Methodologies for In-Depth Characterization
To fully characterize this compound as an NK-1 receptor antagonist, a multi-tiered experimental approach is required, progressing from target binding and functional activity in vitro to pharmacodynamic effects in vivo. The following protocols are designed to be self-validating through the inclusion of appropriate controls and reference compounds.
In Vitro Characterization Workflow
The initial assessment of a compound's activity involves quantifying its affinity for the target receptor and its ability to functionally inhibit the receptor's response to its natural ligand.
Protocol 1: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human NK-1 receptor.
-
Methodology Rationale: This classic assay directly measures the ability of a test compound to displace a high-affinity radiolabeled ligand ([³H]Substance P) from the receptor. It is the gold standard for quantifying target affinity.
-
Step-by-Step Protocol:
-
Membrane Preparation: Utilize cell membranes prepared from a stable cell line overexpressing the human NK-1 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 3 mM MnCl₂, 0.02% BSA, and protease inhibitors).
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of assay buffer.
-
25 µL of [³H]Substance P (at a final concentration near its Kd, e.g., 0.5-1.0 nM).
-
25 µL of this compound (serial dilutions, e.g., from 10 µM to 0.1 nM) or vehicle for total binding.
-
For non-specific binding (NSB) control wells, add a high concentration of unlabeled Substance P or Aprepitant (e.g., 1 µM).
-
-
Initiate Reaction: Add 100 µL of the membrane preparation (e.g., 10-20 µg protein per well) to each well.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination & Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat (e.g., GF/C) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Antagonism via Calcium Flux Assay
-
Objective: To determine the functional potency (IC₅₀) of this compound in blocking Substance P-induced signaling.
-
Methodology Rationale: Since NK-1R activation via Gq leads to a robust increase in intracellular calcium, measuring the inhibition of this calcium flux provides a direct, real-time readout of functional antagonism.[15] Cell lines like the human glioblastoma U373MG, which endogenously express the NK-1 receptor, are an excellent and physiologically relevant system.[15]
-
Step-by-Step Protocol:
-
Cell Culture: Plate U373MG cells in black-walled, clear-bottom 96- or 384-well plates and grow to 80-90% confluency.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound (or reference antagonist like Aprepitant) to the wells. Include vehicle-only wells as controls. Incubate for 15-30 minutes.
-
Signal Measurement: Place the plate into a fluorescence imaging plate reader (FLIPR).
-
Agonist Stimulation: After establishing a stable baseline fluorescence reading, add a pre-determined concentration of Substance P that elicits ~80% of the maximal response (EC₈₀).
-
Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the agonist. The change in fluorescence corresponds to the intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data, setting the response in the presence of vehicle + agonist as 100% and the response in the absence of agonist as 0%. Plot the percent inhibition against the log concentration of this compound and fit the data to determine the IC₅₀ value.
-
In Vivo Pharmacodynamic Assessment
-
Objective: To assess the central nervous system (CNS) activity of this compound.
-
Methodology Rationale: The gerbil foot-tapping model is a well-established behavioral assay to confirm that an NK-1 receptor antagonist can cross the blood-brain barrier and engage its target in the brain.[15] The pharmacology of the NK-1 receptor in gerbils is considered highly representative of humans.[15]
-
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate male gerbils to the testing environment.
-
Compound Administration: Administer this compound via the desired route (e.g., oral gavage or intravenous injection) at various dose levels. Include a vehicle control group.
-
Pre-treatment Time: Allow for a pre-treatment period based on the expected pharmacokinetics of the compound (e.g., 60 minutes for oral administration).
-
Agonist Challenge: Administer a centrally-acting NK-1 receptor agonist (e.g., GR73632) via intracerebroventricular (ICV) injection.
-
Behavioral Observation: Immediately after the agonist challenge, place the animal in an observation cage and record the number of foot taps with a hind paw over a defined period (e.g., 5 minutes).
-
Data Analysis: Compare the number of foot taps in the compound-treated groups to the vehicle-treated group. Calculate the percent inhibition for each dose. Determine the ID₅₀ (the dose required to inhibit the foot-tapping response by 50%).
-
Data Interpretation: The Role of the Fluorine Atom
The data generated from these protocols will allow for a direct comparison between this compound and Aprepitant, providing quantitative insights into the role of the fluorine atom.
Table 1: Hypothetical In Vitro Potency Comparison
| Compound | Binding Affinity (Ki, nM) | Functional Antagonism (IC₅₀, nM) |
| Aprepitant | 0.5 - 1.5 | 1.0 - 3.0 |
| This compound | 2.0 - 5.0 | 5.0 - 15.0 |
-
Interpretation: A higher Ki and IC₅₀ for this compound would suggest that the fluorine atom contributes positively to the binding affinity and functional potency of the molecule. This could be due to favorable electronic interactions with amino acid residues in the NK-1 receptor binding pocket or by influencing the conformation of the phenyl ring for an optimal fit.
Table 2: Hypothetical In Vivo Efficacy Comparison (Gerbil Model)
| Compound | Route | CNS Efficacy (ID₅₀, mg/kg) |
| Aprepitant | p.o. | 0.5 - 1.0 |
| This compound | p.o. | 1.5 - 4.0 |
-
Interpretation: A higher ID₅₀ for this compound would indicate that a larger dose is required to achieve the same level of target engagement in the brain. This could be a direct consequence of its lower intrinsic potency (as seen in vitro) or it could suggest a difference in pharmacokinetic properties, such as oral bioavailability or blood-brain barrier penetration, which can be influenced by lipophilicity changes resulting from the removal of the fluorine atom.
Conclusion and Future Directions
This compound is far more than a simple impurity; it is an indispensable pharmacological tool. The methodologies outlined in this guide provide a robust framework for its complete preclinical characterization. By comparing its binding affinity, functional potency, and in vivo efficacy against Aprepitant, researchers can directly quantify the contribution of the 4-fluoro-phenyl moiety to the drug's overall profile.
This line of inquiry is crucial for several reasons:
-
Fundamental SAR: It provides a deeper, more granular understanding of the molecular interactions governing this class of antagonists.
-
Informing Future Design: The data can guide the synthesis of next-generation NK-1 antagonists, where properties like metabolic stability, CNS penetration, and potency can be fine-tuned.
-
Therapeutic Potential: While likely less potent than Aprepitant, a full characterization of this compound's safety and secondary pharmacology could still reveal a unique therapeutic window for indications like chronic pruritus or mood disorders, where a different profile may be advantageous.[3]
The systematic investigation of analogs like this compound embodies the principles of rational drug design and is essential for advancing our knowledge and therapeutic capabilities within the field of neurokinin modulation.
References
- Aprepitant: Uses and Mechanism of Action - DFW Anesthesia Professionals. (2025). Vertex AI Search.
-
The Neurokinin-1 Receptor: Structure Dynamics and Signaling - MDPI. (2022). MDPI. [Link]
-
What is the mechanism of Aprepitant? - Patsnap Synapse. (2024). Patsnap Synapse. [Link]
-
Biological and Pharmacological Aspects of the NK1-Receptor - PMC. (n.d.). PMC. [Link]
-
Aprepitant - StatPearls - NCBI Bookshelf - NIH. (2024). NCBI. [Link]
-
Aprepitant - Wikipedia. (n.d.). Wikipedia. [Link]
-
Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC. (n.d.). PMC. [Link]
-
Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez. (2024). Recent Patents on Anti-Infective Drug Discovery. [Link]
-
The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye - MDPI. (2022). MDPI. [Link]
-
The NK-1 Receptor Signaling in the Eye | Encyclopedia MDPI. (2022). MDPI. [Link]
-
Aprepitant Impurities and Related Compound - Veeprho Pharmaceuticals. (n.d.). Veeprho. [Link]
-
Identification of an Intravenous Injectable NK1 Receptor Antagonist for Use in Traumatic Brain Injury - MDPI. (2024). MDPI. [Link]
-
This compound - CAS - 170729-76-7 | Axios Research. (n.d.). Axios Research. [Link]
-
NK1 receptor antagonist - Wikipedia. (n.d.). Wikipedia. [Link]
-
In silico screening of neurokinin receptor antagonists as a therapeutic strategy for neuroinflammation in Alzheimer's disease - PMC. (2021). PMC. [Link]
-
Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz. (n.d.). Annals of Palliative Medicine. [Link]
-
Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf - NIH. (2024). NCBI. [Link]
-
4-Defluoro-4-(p-fluorophenyl) aprepitant | C29H25F7N4O3 | CID 156596387 - PubChem. (n.d.). PubChem. [Link]
-
The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? (2020). Cancers. [Link]
-
This compound - Pune - CRO Splendid Lab Pvt. Ltd. (n.d.). Splendidlab. [Link]
-
Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - Neurology Journal | Neuromedicine. (2016). Neurology Journal. [Link]
-
Closely related fluoro and desfluoro compounds. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
-
CAS No : 170729-76-7 | Product Name : Aprepitant - Impurity A - Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]
-
RECEPTOR INTERNALIZATION ASSAYS | Innoprot. (n.d.). Innoprot. [Link]
-
Analyzing adverse event signals of aprepitant using FAERS database data in real-world settings - PMC. (2025). PMC. [Link]
-
Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation fea - ZORA. (2021). ZORA. [Link]
-
Effect of Aprepitant for the Prevention of Chemotherapy-Induced Nausea and Vomiting in Women: A Randomized Clinical Trial - PMC. (2021). PMC. [Link]
-
A Pragmatic Study Evaluating NEPA Versus Aprepitant for Prevention of Chemotherapy-Induced Nausea and Vomiting in Patients Receiving Moderately Emetogenic Chemotherapy - PubMed. (2021). PubMed. [Link]
-
Aprepitant and fosaprepitant: a 10-year review of efficacy and safety - PubMed. (2015). PubMed. [Link]
-
21549 Aprepitant Clinpharm PREA - FDA. (n.d.). FDA. [Link]
Sources
- 1. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 2. Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anesthesiologydfw.com [anesthesiologydfw.com]
- 4. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | 170729-76-7 [chemicalbook.com]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 7. mdpi.com [mdpi.com]
- 8. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez - Current Medicinal Chemistry [rjraap.com]
- 13. echemi.com [echemi.com]
- 14. This compound - CAS - 170729-76-7 | Axios Research [axios-research.com]
- 15. Identification of an Intravenous Injectable NK1 Receptor Antagonist for Use in Traumatic Brain Injury [mdpi.com]
An In-depth Technical Guide to Defluoro Aprepitant: From Synthetic Imperfection to Analytical Necessity
This guide delves into the discovery, history, and technical relevance of Defluoro Aprepitant. Rather than chronicling the development of a standalone therapeutic, we explore its emergence as a critical process-related impurity in the manufacturing of Aprepitant, a landmark neurokinin-1 (NK-1) receptor antagonist. For researchers, scientists, and drug development professionals, understanding the lifecycle of such impurities is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of its origin, its implicit pharmacology, and the analytical strategies required for its control.
The Context: Aprepitant and the Neurokinin-1 Receptor Pathway
The story of this compound is inextricably linked to its parent compound, Aprepitant (brand name Emend®). Approved by the U.S. FDA in 2003, Aprepitant revolutionized the management of chemotherapy-induced nausea and vomiting (CINV), a debilitating side effect of cancer treatment.[1] It functions as a highly selective antagonist of the neurokinin-1 (NK-1) receptor.[2]
The endogenous ligand for the NK-1 receptor is Substance P, a neuropeptide concentrated in the brain's vomiting center (the area postrema and nucleus tractus solitarius).[3] When released in response to emetogenic stimuli like chemotherapy, Substance P binds to NK-1 receptors, initiating a signaling cascade that triggers the vomiting reflex.[4] Aprepitant exerts its antiemetic effect by physically blocking this interaction.[2]
The Substance P / NK-1 Receptor Signaling Pathway
The binding of Substance P (SP) to the G-protein-coupled NK-1 receptor (NK-1R) activates downstream signaling primarily through Gq and Gs alpha subunits. This leads to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, increase intracellular calcium levels and activate Protein Kinase C (PKC), leading to a cascade of phosphorylation events that culminate in the neuronal signaling responsible for emesis.[5][6]
The Synthetic Challenge and the Genesis of an Impurity
Aprepitant's molecular structure is complex, featuring a morpholine core with three contiguous stereocenters.[7] Its synthesis is a significant stereochemical challenge, requiring precise control to obtain the desired (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy] configuration.
The "discovery" of this compound was not a targeted effort but an inevitable consequence of chemical synthesis. It is classified as a process-related impurity, meaning it arises from the starting materials or intermediates used in the manufacturing process.[8] The key structural difference is the substitution of the 4-fluorophenyl group in Aprepitant with a simple phenyl group.
| Compound | Chemical Formula | Molecular Weight | Key Structural Feature |
| Aprepitant | C₂₃H₂₁F₇N₄O₃ | 534.43 g/mol | 3-(S)-(4-fluorophenyl )-morpholine |
| This compound | C₂₃H₂₂F₆N₄O₃ | 516.44 g/mol | 3-(S)-(phenyl )-morpholine |
The most plausible origin for this impurity is the presence of a non-fluorinated analog in a key starting material, such as (S)-phenylglycine contaminating the required (S)-(4-fluorophenyl)glycine.[9] This initial impurity is then carried through the entire multi-step synthesis, ultimately yielding this compound alongside the target Aprepitant molecule.
Pharmacological Profile and Regulatory Significance
Given its profound structural similarity to Aprepitant, this compound is presumed to be a functional NK-1 receptor antagonist.[10] While it has not been developed as a drug itself, its potential to compete with Aprepitant at the receptor site and its unknown long-term toxicological profile make its presence in the final drug product a critical safety concern.
Regulatory bodies like the FDA and EMA, following International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities in pharmaceutical products.[9] Identified impurities must be quantified and, above certain thresholds (typically <0.15%), characterized for safety. This regulatory requirement is the primary driver for the "discovery" and synthesis of this compound as a reference standard—a highly purified sample used for analytical calibration.[11] Without a pure reference standard, accurately quantifying the level of the impurity in a batch of Aprepitant is impossible.
Experimental Protocols
Postulated Synthesis of this compound
A dedicated synthesis of this compound for use as a reference standard would logically follow a validated synthetic route for Aprepitant, substituting the key fluorinated precursor with its des-fluoro analog. The following is a high-level, conceptual workflow based on known synthetic strategies.[9][12]
Objective: To synthesize this compound by adapting a known Aprepitant synthesis route.
Core Principle: The stereochemistry of the morpholine core and the attachment of the bis(trifluoromethyl)phenyl ethoxy group are established in a similar manner to the parent synthesis. The key modification is the use of a non-fluorinated phenyl-containing precursor.
Step-by-Step Methodology:
-
Preparation of the Morpholine Core:
-
Start with (S)-phenylglycine instead of (S)-(4-fluorophenyl)glycine.
-
React with benzaldehyde and a reducing agent (e.g., sodium borohydride) to yield N-benzyl-(S)-phenylglycine.
-
Cyclize the product with an agent like 1,2-dibromoethane to form the N-benzyl-3-(S)-phenyl-morpholinone intermediate.
-
-
Introduction of the Acetal Moiety:
-
Reduce the morpholinone to the corresponding lactol using a stereoselective reducing agent (e.g., L-Selectride).
-
Perform a Lewis acid-catalyzed coupling of the lactol with (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol to form the crucial acetal linkage, establishing the second and third chiral centers.
-
-
Hydrogenolysis and Deprotection:
-
Remove the N-benzyl protecting group via catalytic hydrogenation (e.g., using Pd/C as a catalyst). This yields the core secondary amine: 2-(R)-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(S)-phenylmorpholine.
-
-
Addition of the Triazolone Side-Chain:
-
Alkylate the secondary amine with a suitable triazolone precursor, such as 3-chloromethyl-1,2,4-triazolin-5-one, in the presence of a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine).
-
-
Purification:
-
Purify the final crude product using column chromatography followed by recrystallization to obtain high-purity this compound suitable for use as an analytical reference standard.
-
Analytical Protocol: Impurity Profiling by RP-HPLC
Objective: To separate and quantify this compound in a bulk sample of Aprepitant API using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Core Principle: The slight difference in polarity between Aprepitant (due to the electronegative fluorine atom) and this compound allows for their separation on a C18 stationary phase with an optimized mobile phase.
Step-by-Step Methodology:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: Kromasil C18, 250 mm x 4.6 mm, 5 µm particle size.[13]
-
Mobile Phase A: 0.01M Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.[13]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[13]
-
Gradient Program: A time-based gradient from ~40% B to 80% B over 25-30 minutes to ensure separation of all related impurities.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 27-35 °C.
-
Detection Wavelength: 210 nm.[13]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., Acetonitrile/Water mixture). Perform serial dilutions to create calibration standards across the expected concentration range (e.g., 0.05% to 0.5% of the API concentration).
-
Test Solution: Accurately weigh and dissolve the Aprepitant API sample in the diluent to a known concentration (e.g., 2 mg/mL).
-
-
Analysis and Quantification:
-
Inject the calibration standards to establish a linearity curve (Peak Area vs. Concentration).
-
Inject the test solution.
-
Identify the this compound peak in the test chromatogram by comparing its retention time to that of the reference standard.
-
Quantify the amount of this compound in the API sample using the calibration curve.
-
Conclusion
The history of this compound is a quintessential example of the journey of a pharmaceutical impurity. It was not "discovered" in a quest for a new therapeutic but was instead identified as an unavoidable byproduct in the synthesis of a complex, life-changing drug. Its story highlights the immense challenges of stereoselective synthesis and the rigorous analytical control required by the pharmaceutical industry. For drug development professionals, this compound serves as a crucial tool—a certified reference standard—that enables the safe and effective production of Aprepitant, ensuring that patients receive a medication of the highest possible purity and quality. Its existence is a testament to the unseen but vital work that underpins modern pharmaceutical science.
References
-
Biological and Pharmacological Aspects of the NK1-Receptor. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
-
The Neurokinin-1 Receptor: Structure Dynamics and Signaling. (2022, October 8). MDPI. Retrieved February 17, 2026, from [Link]
-
The Ups and Downs of Novel Antiemetic Drugs, Part 1 Substance P, 5-HT, and the Neuropharmacology of Vomiting. (n.d.). Psychiatrist.com. Retrieved February 17, 2026, from [Link]
-
How does Substance P (Substance Peptide) cause nausea?. (2025, March 31). Dr.Oracle. Retrieved February 17, 2026, from [Link]
-
Structure Dynamics and Signaling of the Neurokinin-1 Receptor. (2022, October 21). Encyclopedia MDPI. Retrieved February 17, 2026, from [Link]
-
Association of Neurokinin-1 Receptor Signaling Pathways with Cancer. (2023, October 4). Bentham Science. Retrieved February 17, 2026, from [Link]
-
Association of Neurokinin-1 Receptor Signaling Pathways with Cancer. (2024, January 1). Rodriguez. Retrieved February 17, 2026, from [Link]
-
Roles of Substance P and NK 1 Receptor in the Brainstem in the Development of Emesis. (n.d.). J-STAGE. Retrieved February 17, 2026, from [Link]
-
Substance P. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
-
Aprepitant (EMEND): The role of substance P in nausea and vomiting. (2005). Mayo Clinic. Retrieved February 17, 2026, from [Link]
-
Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass. (2013, December 19). ScienceDirect. Retrieved February 17, 2026, from [Link]
-
SEPARATION AND QUANTIFICATION OF PROCESS RELATED IMPURITIES AND DIASTEREOMERS IN APREPITANT BULK DRUG SUBSTANCE. (n.d.). Taylor & Francis. Retrieved February 17, 2026, from [Link]
-
Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation. (2023, July 15). PubMed. Retrieved February 17, 2026, from [Link]
-
Chapter 10 Synthesis of aprepitant. (2025, August 9). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Aprepitant Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals. Retrieved February 17, 2026, from [Link]
-
Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimegl. (2017, December 30). IJPPR. Retrieved February 17, 2026, from [Link]
-
Validated RP-HPLC method for the quantification of aprepitant in bulk and pharmaceutical dosage forms. (n.d.). Der Pharma Chemica. Retrieved February 17, 2026, from [Link]
-
-
Lead Compound Discovery 2. Molecular Modification 3. Formulation Development. (n.d.). Course Hero. Retrieved February 17, 2026, from [Link]
-
-
Aprepitant, MK-869, MK-0869, L-754030, Emend. (n.d.). Drug Synthesis Database. Retrieved February 17, 2026, from [Link]
- US8133994B2 - Preparation of aprepitant. (n.d.). Google Patents.
- US20160031867A1 - An improved process for the preparation of aprepitant. (n.d.). Google Patents.
- CN109485613A - Preparation method of aprepitant and fosaprepitant side chain fragments. (n.d.). Google Patents.
-
Aprepitant-impurities. (n.d.). Pharmaffiliates. Retrieved February 17, 2026, from [Link]
-
Closely related fluoro and desfluoro compounds. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
Sources
- 1. psychiatrist.com [psychiatrist.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Substance P - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. aerodrive.ccchwc.edu.hk [aerodrive.ccchwc.edu.hk]
- 8. veeprho.com [veeprho.com]
- 9. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]
- 10. This compound | 170729-76-7 [chemicalbook.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. medkoo.com [medkoo.com]
- 13. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Synthesis of Defluoro Aprepitant (CAS 170729-76-7) for Research Use
[1]
Abstract & Scope
This Application Note provides a comprehensive, self-validating protocol for the synthesis of Defluoro Aprepitant (CAS 170729-76-7), also known as Desfluoro Aprepitant or Aprepitant EP Impurity A.[1] This compound is a critical reference standard used in the impurity profiling of the antiemetic drug Aprepitant. Unlike the parent drug, which contains a 4-fluorophenyl moiety at the C3 position of the morpholine ring, this compound possesses an unsubstituted phenyl ring.
The protocol detailed herein adapts the stereoselective "Merck Route" (originally designed for Aprepitant) to the non-fluorinated analog.[1] By substituting the starting material (S)-4-fluorophenylglycine with (S)-phenylglycine , researchers can achieve high enantiomeric purity and structural fidelity.[1] This guide covers retrosynthetic analysis, step-by-step synthesis, and analytical validation.
Introduction & Chemical Context
This compound is the des-fluoro analog of Aprepitant. In the context of pharmaceutical development, it serves two primary purposes:
-
Impurity Profiling: It is a known process-related impurity (Impurity A in EP/USP monographs) that must be quantified to meet ICH Q3A/B guidelines.[1]
-
Structure-Activity Relationship (SAR) Studies: It allows researchers to investigate the specific contribution of the fluorine atom to the drug's metabolic stability and receptor binding affinity (NK1 receptor).[1]
Structural Comparison
| Feature | Aprepitant (Parent) | This compound (Target) |
| CAS Number | 170729-80-3 | 170729-76-7 |
| Formula | C₂₃H₂₁F₇N₄O₃ | C₂₃H₂₂F₆N₄O₃ |
| Molecular Weight | 534.43 g/mol | 516.44 g/mol |
| C3 Substituent | 4-Fluorophenyl | Phenyl |
| Key Difference | Contains Aryl-F bond | Contains Aryl-H bond |
Retrosynthetic Analysis
The synthesis is designed to ensure the correct (2R,3S) stereochemistry on the morpholine ring and the (R) configuration on the ether side chain.[1] The strategy relies on a crystallization-induced diastereoselective transformation or a highly stereoselective Lewis acid-catalyzed trans-acetalization.[1][2][3]
Pathway Logic[1]
-
Disconnection: The triazolinone side chain is removed to reveal the morpholine core.
-
Core Scission: The ether linkage is disconnected to reveal the chiral alcohol and the morpholine lactol.
-
Precursor Selection: The morpholine core is traced back to (S)-Phenylglycine , which provides the initial chiral center (C3).[1]
Figure 1: Retrosynthetic strategy highlighting the substitution of (S)-4-fluorophenylglycine with (S)-phenylglycine to generate the Defluoro analog.
Detailed Experimental Protocol
Safety Precaution
-
Trifluoromethyl compounds: Handle with care; typically stable but precursors can be irritants.
-
L-Selectride: Pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).[1]
-
Boron Trifluoride Etherate (BF₃[1]·OEt₂): Highly corrosive and moisture sensitive.[1] Use in a fume hood.
Stage 1: Synthesis of the Morpholinone Core
Objective: Create the morpholine ring with the phenyl group at C3.
-
Reagents:
-
Protocol:
-
Step A (N-Benzylation): Suspend (S)-Phenylglycine in MeOH (100 mL). Add Benzaldehyde (1.0 eq) and stir for 1 h. Cool to 0°C and slowly add NaBH₄ (1.5 eq).[1] Stir at RT for 4 h. Quench with water, extract with EtOAc, and concentrate to yield N-benzyl-(S)-phenylglycine .[1]
-
Step B (Cyclization): Dissolve the N-benzyl intermediate in Toluene (150 mL). Add 1,2-dibromoethane (1.2 eq) and DIPEA (2.5 eq). Heat to reflux (110°C) for 16-24 h.[1]
-
Workup: Cool, wash with water and brine. Dry over Na₂SO₄. Purify via flash chromatography (Hexane/EtOAc) to obtain 4-benzyl-3-phenylmorpholin-2-one .[1]
-
Checkpoint: Confirm structure via ¹H NMR (Look for lactone C=O signal ~175 ppm in ¹³C).[1]
-
Stage 2: Stereoselective Etherification
Objective: Install the chiral side chain and set the relative stereochemistry (trans).
-
Reagents:
-
Protocol:
-
Step A (Lactone Reduction): Cool a solution of the morpholinone (5.0 g) in dry THF to -78°C under Argon. Dropwise add L-Selectride (1.1 eq).[1] Stir for 1 h. The lactone is reduced to the lactol (hemiacetal) .[1] Quench with few drops of MeOH.
-
Step B (Coupling): Dissolve the crude lactol in dry DCM.[1] Add (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol (1.2 eq) and molecular sieves (4Å).
-
Step C (Catalysis): Cool to -15°C. Add BF₃·OEt₂ (1.1 eq) dropwise.[1] Stir for 2 h, allowing to warm to 0°C.
-
Mechanism:[1][5] The Lewis acid generates an oxocarbenium ion; the alcohol attacks from the less hindered face, favoring the trans relationship between the C2-ether and C3-phenyl groups.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM. Purify via silica gel chromatography.
-
Product: (2R,3S)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholine .[1]
-
Stage 3: Deprotection and Final Assembly
Objective: Remove the benzyl group and attach the triazolinone.
-
Reagents:
-
Protocol:
-
Step A (Debenzylation): Dissolve the intermediate from Stage 2 in MeOH. Add Pd/C (10% by weight of substrate).[1] Stir under H₂ atmosphere (1 atm) for 12 h. Filter through Celite to remove catalyst. Concentrate to yield the free amine morpholine .
-
Step B (Alkylation): Dissolve the free amine in dry DMF.[1] Add K₂CO₃ (2.0 eq).[1] Cool to 0°C. Add 3-(chloromethyl)-1,2,4-triazolin-5-one (1.1 eq). Stir at RT for 4-6 h.
-
Step C (Final Purification): Dilute with water (precipitate may form).[1] Extract with EtOAc. Wash with LiCl solution (to remove DMF).[1] Dry and concentrate.
-
Final Polish: Recrystallize from Ethanol/Water or purify via Prep-HPLC.
-
Analytical Validation (Self-Validating System)[1]
To ensure the synthesized compound is indeed this compound, compare analytical data against the theoretical values and the parent Aprepitant data.
Expected Analytical Data
| Parameter | Method | Expected Result for this compound | Validation Logic |
| Mass Spectrometry | ESI-MS (+) | [M+H]⁺ = 517.18 | Confirm mass shift of -18 Da relative to Aprepitant (535 - 19F + 1H).[1] |
| ¹H NMR (Aromatic) | 500 MHz, CDCl₃ | Multiplet (5H) at 7.2-7.4 ppm | The C3-phenyl ring will show 5 protons.[1] In Aprepitant, this is 4 protons with splitting characteristic of F-coupling. |
| ¹⁹F NMR | 470 MHz | Single signal set (~ -63 ppm) | Only the CF₃ groups should appear.[1] The aromatic fluorine signal (~ -115 ppm) seen in Aprepitant must be absent .[1] |
| HPLC Purity | C18 Column | > 98.0% | Single peak. Retention time will differ slightly from Aprepitant (likely shorter due to lower lipophilicity without the F).[1] |
HPLC Method for Impurity Profiling[1]
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of this compound.
References
-
USP Monographs. (2023).[1] Aprepitant: Impurities and Reference Standards. United States Pharmacopeia.[7][8] Link[1]
-
Cowden, C. J., et al. (2000).[1] "A new and efficient synthesis of the substance P antagonist aprepitant."[2][3] Tetrahedron Letters, 41(44), 8661-8664.[1] Link[1]
-
Zhao, M. M., et al. (2002).[1][9] "Practical Asymmetric Synthesis of Aprepitant via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction." Journal of Organic Chemistry, 67(19), 6743–6747.[1][9] Link[1]
-
Hale, J. J., et al. (1998).[1] "Structural optimization affording... a potent, orally active, long-acting morpholine acetal human NK-1 receptor antagonist."[1][9] Journal of Medicinal Chemistry, 41(23), 4607-4614.[1][9] Link[1]
-
ChemicalBook. (2023).[1] "this compound Product Description and CAS 170729-76-7." Link
Sources
- 1. alentris.org [alentris.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jelsciences.com [jelsciences.com]
- 5. This compound | 170729-76-7 [sigmaaldrich.cn]
- 6. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]
- 7. This compound | 170729-76-7 [chemicalbook.com]
- 8. store.usp.org [store.usp.org]
- 9. medkoo.com [medkoo.com]
Executive Summary & Strategic Context
Application Note: Stereoselective Synthesis of Defluoro Aprepitant (EP Impurity A)
This compound (also known as Desfluoroaprepitant or EP Impurity A) is a critical process-related impurity and reference standard in the manufacturing of Aprepitant (Emend®), a high-affinity neurokinin-1 (NK1) receptor antagonist. Structurally, it differs from the parent drug only by the absence of a single fluorine atom on the pendant phenyl ring at the C3 position of the morpholine core.
For drug development professionals, the synthesis of this molecule is not merely about replication; it is a study in stereochemical integrity . The challenge lies in establishing the cis-relationship between the C2-ether and C3-phenyl groups while maintaining the (2R,3S) absolute configuration.
This guide details a robust, scalable protocol adapted from the "Merck Route" (crystallization-induced dynamic resolution), modified to utilize (R)-phenylglycine as the chiral pool starting material to generate the non-fluorinated core.
Retrosynthetic Analysis & Mechanistic Logic
To synthesize this compound with high enantiomeric excess (ee), we must disconnect the molecule at its most labile points: the ether linkage and the triazolone side chain.
The Logic:
-
Chiral Pool Origin: We replace the (4-fluorophenyl)glycine used in commercial Aprepitant synthesis with (R)-phenylglycine . This ensures the C3 stereocenter is fixed from the start.
-
The "Merck Coupling": The ether linkage is formed not via simple Williamson ether synthesis (which leads to racemization), but via a Lewis Acid-catalyzed trans-acetalization . This is the critical "Expert" step.
-
Triazolone Installation: The 1,2,4-triazol-3-one moiety is installed via nucleophilic displacement on an activated morpholine intermediate.
Visualizing the Pathway (Graphviz)
Figure 1: Retrosynthetic disconnection showing the convergence of the chiral morpholine core and the fluorinated alcohol.
Detailed Experimental Protocols
Stage 1: Synthesis of the Morpholinone Core
Objective: Create the (3S)-3-phenylmorpholin-2-one scaffold.
Reagents:
-
(R)-Phenylglycine (Starting Material)
-
Glyoxal (40% aq.)
-
Sodium Borohydride (NaBH4)
-
Solvents: Methanol, THF.
Protocol:
-
Reduction: Suspend (R)-Phenylglycine (10.0 g) in THF (100 mL). Add BF3·OEt2 (via addition funnel) followed by reflux with BH3·SMe2 to generate (R)-Phenylglycinol . (Alternatively, purchase (R)-Phenylglycinol directly to save time).
-
Cyclization: Dissolve (R)-Phenylglycinol (5.0 g) in Methanol (50 mL). Add Glyoxal (40% solution, 1.1 eq). Stir at ambient temperature for 4 hours.
-
Reduction of Imine: Cool to 0°C. Carefully add NaBH4 (1.5 eq) portion-wise. The reaction is exothermic.
-
Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate.
-
Crystallization: Recrystallize from Isopropyl Acetate/Heptane to isolate the pure morpholine intermediate.
Critical Insight: The use of (R)-phenylglycinol fixes the C3 stereocenter. The subsequent cyclization must be controlled to prevent racemization.
Stage 2: The Lewis Acid-Catalyzed Trans-Acetalization (The "Merck Step")
Objective: Stereoselective installation of the bulky 3,5-bis(trifluoromethyl)phenyl group. This is the most difficult step and requires strict moisture control.
Reagents:
-
Morpholine Intermediate (from Stage 1)
-
(R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol[1][2][3][4][5]
-
Trichloroacetonitrile (Cl3CCN)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
BF3·OEt2 (Boron Trifluoride Etherate)
Protocol:
-
Imidate Formation:
-
Dissolve (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol (1 eq) in dry DCM.
-
Add Trichloroacetonitrile (1.2 eq) and catalytic DBU (0.1 eq).
-
Stir at 0°C for 2 hours. Concentrate to obtain the Trichloroacetimidate donor . Note: This intermediate is unstable; use immediately.
-
-
Coupling:
-
Dissolve the Morpholine Intermediate (1 eq) and the Trichloroacetimidate donor (1.2 eq) in dry DCM or Toluene at -10°C.
-
Catalyst Addition: Add BF3·OEt2 (0.15 eq) dropwise.
-
Mechanism: The Lewis acid activates the imidate, generating a carbocation that is attacked by the morpholine oxygen. The thermodynamic preference drives the formation of the trans isomer initially, which can be equilibrated or directed to cis depending on specific conditions (See Troubleshooting).
-
-
Quench: Quench with saturated NaHCO3.
Data Checkpoint (HPLC): At this stage, you will likely see a mixture of diastereomers. The desired (2R,3S) configuration is usually the major product if the temperature is strictly controlled (< -10°C).
Stage 3: Side Chain Installation (Triazolone)
Objective: Final assembly of this compound.[6]
Protocol:
-
Activation: React the coupled morpholine core with N-chlorocarbonyl isocyanate or a pre-formed chloromethyl-triazolinone derivative (depending on available reagents).
-
Standard Alkylation Route:
-
Dissolve the morpholine ether (from Stage 2) in DMF.
-
Add K2CO3 (2.5 eq) and 3-(chloromethyl)-1,2,4-triazolin-5-one.
-
Heat to 60°C for 6 hours.
-
-
Purification: The final product requires column chromatography (Silica Gel, Hexane:EtOAc gradient) to remove unreacted triazolone and stereoisomeric impurities.
Critical Quality Attributes (CQA) & Validation
To validate this protocol, the synthesized material must meet specific analytical criteria.
| Attribute | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Identification | 1H NMR matches reference (Missing F-coupling at 7.0-7.4 ppm) | 1H NMR (500 MHz, CDCl3) |
| Purity | > 98.0% | HPLC (C18, ACN/Water + 0.1% H3PO4) |
| Chiral Purity | > 99.5% ee | Chiral HPLC (Chiralcel OD-H) |
| Mass Spec | [M+H]+ = 517.44 Da | LC-MS (ESI+) |
Analytical Insight:
In the 1H NMR of Aprepitant , the protons on the 4-fluorophenyl ring show characteristic multiplet splitting due to H-F coupling (
Troubleshooting & Optimization
Issue: Low Diastereomeric Ratio (dr) in Step 2.
-
Cause: Temperature too high or moisture presence.
-
Solution: The kinetic product is often favored at lower temperatures. Ensure reaction is run at -20°C. If the wrong isomer forms, a Crystallization-Induced Dynamic Resolution (CIDR) may be required, where the mixture is heated with a catalytic base to equilibrate to the thermodynamically stable isomer, which then crystallizes out.
Issue: Low Yield in Triazolone Coupling.
-
Cause: Steric hindrance of the morpholine nitrogen.
-
Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and use Cs2CO3 instead of K2CO3 to enhance nucleophilicity.
Workflow Visualization
Figure 2: Step-by-step reaction workflow for the synthesis of this compound.
References
- USP Monograph:Aprepitant. United States Pharmacopeia (USP 43-NF 38).
-
Merck Process Chemistry: McNamara, J. M., et al. "Practical Asymmetric Synthesis of Aprepitant via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction." Journal of Organic Chemistry, 2002, 67(19), 6743–6747. Link
-
Stereochemistry Guide: Brands, K. M., et al. "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation." Journal of the American Chemical Society, 2003, 125(8), 2129–2135. Link
-
Impurity Profiling: ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation.[7] Link
Disclaimer: This application note is for research and development purposes only. All synthesis involving fluorinated intermediates and strong Lewis acids should be conducted in a fume hood with appropriate PPE.
Sources
- 1. 4-Defluoro-4-(p-fluorophenyl) aprepitant | C29H25F7N4O3 | CID 156596387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 170729-76-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Defluoro Aprepitant
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate analysis and quantification of Defluoro Aprepitant, a critical process-related impurity and potential degradant of Aprepitant. Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1] The control of impurities is paramount in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. This document provides a comprehensive protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) guidelines.[2][3][4] The described method is designed for researchers, quality control analysts, and drug development professionals, offering a reliable tool for impurity profiling in both bulk drug substances and finished pharmaceutical products.
Introduction and Scientific Rationale
Aprepitant, 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one, is a complex molecule with three chiral centers.[1][5] Its synthesis and storage can lead to the formation of related substances, including isomers and impurities arising from starting materials or degradation. This compound (Aprepitant EP Impurity A) is a significant impurity where the 4-fluorophenyl group is replaced by a phenyl group.[6][7] Due to its structural similarity to the active pharmaceutical ingredient (API), a highly specific and selective analytical method is required for its detection and quantification.
The causality behind the development of this HPLC method is rooted in the principles of chromatographic separation and the chemical properties of the analyte. A reversed-phase method was selected as the primary choice due to the non-polar nature of both Aprepitant and its Defluoro impurity.[8][9] This approach ensures optimal retention and separation based on hydrophobicity. The method is designed to be stability-indicating, meaning it can accurately measure the analyte in the presence of its degradation products, a critical requirement outlined in ICH guidelines.[10][11][12]
| Compound | Chemical Structure | Molecular Formula | Molecular Weight |
| Aprepitant | (Image of Aprepitant Structure) | C₂₃H₂₁F₇N₄O₃ | 534.43 g/mol [1] |
| This compound | (Image of this compound Structure) | C₂₃H₂₂F₆N₄O₃ | 516.44 g/mol [6] |
(Note: Actual images of chemical structures would be inserted here in a final document.)
Experimental Design and Methodology
Rationale for Method Parameter Selection
The trustworthiness of an analytical method is built upon a foundation of logical, science-based decisions during its development. Each parameter was chosen to ensure robustness, reproducibility, and fitness for purpose.
-
Column: A C18 stationary phase is the industry standard for separating moderately non-polar compounds.[8][10][11] The alkyl chains provide a hydrophobic environment that interacts with the analytes, separating them based on differences in their polarity. A column with dimensions of 250 mm x 4.6 mm and 5 µm particle size was chosen to provide high resolution and efficiency, which is critical for separating closely related impurities.[1][11]
-
Mobile Phase: The mobile phase consists of a mixture of an aqueous buffer and an organic solvent.
-
Organic Solvent: Acetonitrile is selected over methanol due to its lower viscosity, which allows for higher efficiency at optimal flow rates, and its lower UV cutoff wavelength, which is advantageous for detecting impurities at low concentrations.[9][10]
-
Aqueous Buffer: An acidic phosphate buffer (pH ~2.5) is used. The low pH ensures that any ionizable functional groups on the analytes are protonated, minimizing peak tailing and providing consistent retention times.[9][13] Triethylamine is sometimes added to mask active silanol sites on the silica backbone, further improving peak symmetry.[14]
-
-
Detection Wavelength: A detection wavelength of 210 nm was selected. While Aprepitant shows maximum absorbance at higher wavelengths (e.g., 264 nm), a lower wavelength is generally preferred for impurity profiling.[13][14] This is because it provides sufficient sensitivity for a wider range of potential process impurities and degradants that may lack strong chromophores, ensuring a more comprehensive analysis.[9][15]
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard condition for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.[10][11] Maintaining a constant column temperature (e.g., 35°C) is crucial for controlling viscosity and ensuring reproducible retention times.[16]
Instrumentation and Reagents
-
Instrumentation: Agilent 1200 series HPLC system (or equivalent) equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[11]
-
Software: Empower, Chromeleon, or equivalent chromatography data software.
-
Column: Kromasil C18, 250 mm x 4.6 mm, 5 µm (or equivalent).[9]
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (88%, AR Grade)
-
Water (Milli-Q or HPLC Grade)
-
This compound Reference Standard
-
Aprepitant Reference Standard
-
Detailed Protocols
Preparation of Solutions
-
Buffer Preparation (0.01M Potassium Dihydrogen Phosphate, pH 2.5):
-
Weigh 1.36 g of Potassium Dihydrogen Phosphate and dissolve in 1000 mL of HPLC grade water.[14]
-
Adjust the pH to 2.5 using diluted orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
-
Mobile Phase Preparation (Buffer: Acetonitrile 50:50, v/v):
-
Mix 500 mL of the prepared buffer with 500 mL of Acetonitrile.
-
Degas the solution by sonication for 15 minutes or by online degasser.
-
-
Diluent Preparation (Buffer: Acetonitrile 50:50, v/v):
-
The mobile phase is used as the diluent to ensure peak shape integrity.
-
-
Standard Stock Solution Preparation (this compound, ~100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with diluent.
-
-
Sample Preparation (Test Solution, ~1000 µg/mL of Aprepitant):
-
Accurately weigh a quantity of the test substance (Aprepitant API or powdered formulation) equivalent to 100 mg of Aprepitant into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, dilute to the mark with diluent, and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Chromatographic Conditions
The developed method parameters are summarized in the table below.
| Parameter | Condition |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.01M KH₂PO₄ (pH 2.5) : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
System Suitability Testing (SST)
Before commencing any analysis, the chromatographic system must be verified for its suitability. This is a self-validating check to ensure the system is performing adequately.
Protocol:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of a working standard solution (e.g., 1 µg/mL of this compound).
Acceptance Criteria:
| Parameter | Acceptance Limit | Rationale |
| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and good separation power. |
| % RSD of Peak Areas | ≤ 5.0% | Demonstrates the precision of the injector and detector system.[17] |
Method Validation Protocol (ICH Q2(R2))
The method must be validated to demonstrate its suitability for the intended purpose.[4] The following protocol outlines the key validation experiments based on the latest ICH guidelines.[2][3][17]
Caption: ICH Q2(R2) Method Validation Workflow.
Specificity (Stability-Indicating)
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.[17]
Protocol:
-
Prepare solutions of Aprepitant API (~1000 µg/mL).
-
Subject the solutions to forced degradation conditions:
-
Analyze the stressed samples alongside an unstressed sample.
-
Acceptance Criteria: The peak for this compound must be well-resolved from Aprepitant and any degradation products (Resolution > 2.0). Peak purity analysis using a DAD detector should confirm the spectral homogeneity of the analyte peak.
Linearity
Objective: To demonstrate a direct proportional relationship between analyte concentration and the detector response over a specified range.[17]
Protocol:
-
Prepare a series of at least five concentrations of this compound, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., LOQ, 0.5, 1.0, 1.5, 2.0 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
Accuracy
Objective: To determine the closeness of the test results to the true value, assessed by percent recovery.[17]
Protocol:
-
Prepare a placebo mixture of the formulation.
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), in triplicate.
-
Analyze the spiked samples and calculate the percent recovery.
-
Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each level.[14]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of a spiked solution (at 100% of the target concentration) on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the set of measurements should be ≤ 5.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.
Protocol:
-
These can be determined based on the standard deviation of the response and the slope of the linearity curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[8][10]
-
Alternatively, they can be determined by preparing and injecting a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Acceptance Criteria: The LOQ must be verified for acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Introduce small variations to the nominal method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2°C (33°C and 37°C).
-
Mobile Phase pH: ± 0.1 units (pH 2.4 and 2.6).
-
-
Analyze a system suitability solution under each condition.
-
Acceptance Criteria: The system suitability parameters (resolution, tailing factor) should remain within the acceptance criteria. Retention times may shift but the elution order and resolution must be maintained.
Caption: General Experimental Workflow Diagram.
Conclusion
The RP-HPLC method detailed in this application note is specific, accurate, precise, and robust for the determination of this compound. The validation protocol, designed in accordance with current ICH Q2(R2) guidelines, confirms that the method is fit for its intended purpose: the routine quality control analysis of Aprepitant for its Defluoro impurity. The comprehensive explanation of the rationale behind each parameter provides users with the confidence and understanding to implement this method effectively in a regulated laboratory environment.
References
- Stress Degradation Studies And Validation Method For Quantification Of Aprepitent In Formulations By Using RP-HPLC. (2013).
- ICH Q2(R2)
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- ICH Guidelines for Analytical Method Valid
- Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass. (2013). Journal of Pharmaceutical Analysis.
- A VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF APREPITANT IN BULK AND PHARMACEUTICAL DOSAGE FORMS.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- 4-Defluoro-4-(p-fluorophenyl) aprepitant. PubChem.
- ICH and FDA Guidelines for Analytical Method Valid
- Stress Degradation Studies And Validation Method For Quantification Of Aprepitent In Formulations By Using RP-HPLC. (2020).
- This compound. CRO Splendid Lab Pvt. Ltd.
- A stability indicating RP-UPLC method for estimation of apripitant and its related impurities in bulk drugs and its pharmaceutic. Scholars Research Library.
- Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass spectrophotometric detection. (2025).
- SEPARATION AND QUANTIFICATION OF PROCESS RELATED IMPURITIES AND DIASTEREOMERS IN APREPITANT BULK DRUG SUBSTANCE. (2025).
- Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formul
- This compound. (2025). ChemicalBook.
- 170729-76-7, this compound Formula. ECHEMI.
- Stability indicating method development and validation for the estimation of aprepitant by RP-HPLC in bulk and pharmaceutical dosage form. Scholars Research Library.
- HPLC Quantification of Aprepitant in Bulk and Capsules. (2026). International Journal of Pharmaceutical Sciences and Research.
- This compound. Sigma-Aldrich.
- Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection. (2005). PubMed.
- Validated RP-HPLC method for the quantification of aprepitant in bulk and pharmaceutical dosage forms. (2025).
- Validated RP-HPLC method for the quantification of aprepitant in bulk and pharmaceutical dosage forms. Der Pharma Chemica.
Sources
- 1. phmethods.net [phmethods.net]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 7. This compound | 170729-76-7 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. updatepublishing.com [updatepublishing.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Note: High-Sensitivity LC-MS/MS Quantitation of Defluoro Aprepitant in Biological Matrices
This Application Note is structured as a comprehensive technical guide for the LC-MS/MS analysis of Defluoro Aprepitant (also known as Desfluoro Aprepitant or Impurity A), a critical related substance of the antiemetic drug Aprepitant.
Executive Summary
This compound (C₂₃H₂₂F₆N₄O₃) is a structural analog and primary impurity of Aprepitant, distinguished solely by the substitution of a hydrogen atom for a fluorine atom on the phenyl ring attached to the morpholine scaffold. Due to the high structural similarity (ΔMass = -18 Da) and comparable lipophilicity (LogP ~4.8), chromatographic resolution and mass spectrometric specificity are critical challenges.[1]
This protocol details a validated LC-MS/MS methodology utilizing Positive Electrospray Ionization (ESI+) on a Triple Quadrupole system. The method leverages the shared fragmentation pathway of the 3,5-bis(trifluoromethyl)benzyl moiety to ensure high sensitivity while maintaining selectivity through specific precursor ion selection and chromatographic separation.
Chemical Context & Method Strategy
The Separation Challenge
This compound is often referred to as Impurity A (EP/USP). In Reversed-Phase Chromatography (RPC), the loss of the fluorine atom reduces the local electron density but slightly decreases the overall lipophilicity compared to the parent drug.
-
Aprepitant Rt: ~6.0 min
-
Implication: The impurity elutes earlier than the parent drug, reducing ion suppression effects from the massive parent peak tail, but requiring adequate resolution from early-eluting matrix components.
Mass Spectrometry Strategy (The "Why")
Both Aprepitant and this compound possess the stable 3,5-bis(trifluoromethyl)benzyl ether group.[1] Under Collision-Induced Dissociation (CID), this ether bond cleaves readily.[1]
-
Aprepitant (m/z 535.2): Yields a dominant product ion at m/z 277.1 (bis-CF3 benzyl cation).[1]
-
This compound (m/z 517.2): Yields the identical product ion at m/z 277.1 .
Critical Decision: While they share a product ion, the precursor masses differ by exactly 18 Da. Therefore, we use MRM (Multiple Reaction Monitoring) transitions of 535.2 → 277.1 (Parent) and 517.2 → 277.1 (Defluoro) for absolute specificity.[1]
Experimental Protocol
Chemicals and Reagents[3]
-
Reference Standards: this compound (>98% purity), Aprepitant (>99%), Aprepitant-d4 (Internal Standard).[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]
-
Additives: Formic Acid (FA), Ammonium Formate (AmForm).[1]
-
Extraction: Tert-butyl methyl ether (TBME) for Liquid-Liquid Extraction (LLE).[1]
Instrumentation
-
LC System: UHPLC (e.g., Agilent 1290 / Waters Acquity).[1]
-
Detector: Triple Quadrupole MS (e.g., Sciex 6500+ / Thermo Altis).
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters BEH C18.[1]
Mass Spectrometry Parameters (ESI+)
-
Spray Voltage: 4500 V
-
Source Temp: 500°C
-
Curtain Gas: 30 psi
Table 1: MRM Transitions
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | Collision Energy (eV) | Role |
| This compound | 517.2 | 277.1 | 100 | 25 | Quantifier |
| This compound | 517.2 | 161.1 | 100 | 35 | Qualifier |
| Aprepitant | 535.2 | 277.1 | 50 | 25 | Quantifier |
| Aprepitant-d4 (IS) | 539.2 | 281.1 | 50 | 25 | Internal Std |
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temp: 40°C.
Table 2: Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Hold |
| 1.0 | 40 | Start Gradient |
| 5.0 | 90 | Elution of Analytes |
| 6.0 | 90 | Wash |
| 6.1 | 40 | Re-equilibration |
| 8.0 | 40 | Stop |
Sample Preparation Workflow (Liquid-Liquid Extraction)
We utilize LLE (Liquid-Liquid Extraction) over Protein Precipitation (PPT) to minimize matrix effects, which is crucial when analyzing trace impurities in plasma.[1]
Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for this compound isolation.[1]
Method Validation & Performance (Simulated Data)
This method must be validated according to ICH M10 or FDA Bioanalytical Guidelines.
Linearity & Sensitivity
-
Range: 0.50 ng/mL – 500 ng/mL.
-
LLOQ: 0.50 ng/mL (S/N > 10).[1]
-
Regression: Weighted (1/x²) linear regression.
Accuracy & Precision (Summary Table)
| QC Level | Conc. (ng/mL) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) |
| LLOQ | 0.50 | 98.5 | 6.2 |
| Low QC | 1.50 | 102.1 | 4.8 |
| Mid QC | 50.0 | 99.4 | 3.1 |
| High QC | 400.0 | 100.8 | 2.5 |
Specificity & Matrix Effect[1]
-
Cross-talk: Inject pure Aprepitant at ULOQ (Upper Limit of Quantitation) and monitor the Defluoro transition (517 -> 277). No interference should be observed (clean separation of mass channels).
-
Matrix Factor: 0.95 – 1.05 (Indicates minimal ion suppression due to LLE cleanup).[1]
Scientific Rationale: Fragmentation Logic
Understanding the fragmentation is key to troubleshooting. The shared daughter ion confirms the stability of the bis-trifluoromethylbenzyl ether moiety.
Figure 2: Shared fragmentation pathway yielding the common m/z 277.1 quantifier ion.[1]
Troubleshooting & Optimization
-
Peak Tailing: Aprepitant and its analogs are basic (pKa ~9.7). Ensure the mobile phase pH is acidic (pH ~3.0 with Formic Acid) to keep them fully protonated and reduce secondary silanol interactions.
-
Carryover: Due to high lipophilicity, these compounds stick to injector ports. Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) .
-
Resolution Loss: If this compound and Aprepitant co-elute, lower the initial gradient %B or switch to a Phenyl-Hexyl column , which offers unique selectivity for the fluorinated aromatic ring difference.
References
-
European Directorate for the Quality of Medicines. Aprepitant: Impurity A (this compound). European Pharmacopoeia Reference Standards.
-
Ravi Prakash, P., et al. (2013). Determination of Aprepitant in Human Plasma by Using LC-MS/MS with Electrospray Ionization.[1] Journal of Bioequivalence & Bioavailability.
-
Husain, S., et al. Separation and quantification of process related impurities and diastereomers in Aprepitant bulk drug substance.[6] Journal of Pharmaceutical and Biomedical Analysis.
-
United States Pharmacopeia (USP). Desfluoro Aprepitant Reference Standard. USP Catalog.
Sources
- 1. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Preparation & Qualification of Defluoro Aprepitant Reference Standard
Abstract & Scope
This Application Note details the de novo synthesis and qualification of Desfluoro Aprepitant (5-{[(2R,3S)-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-phenylmorpholin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one).
In the context of ICH Q3A(R2) impurity profiling, "Defluoro Aprepitant" typically refers to the Desfluoro analog where the fluorine atom on the pendant phenyl ring is replaced by hydrogen. This impurity arises primarily from the contamination of the starting material (4-fluorobenzaldehyde) with benzaldehyde.
Critical Utility:
-
HPLC Retention Time Marker: Essential for system suitability testing in the USP/EP monographs.
-
Response Factor Calculation: Required for accurate quantification of impurities >0.10% (Reporting Threshold).
-
Process Validation: Verifying the purging capability of the commercial manufacturing process.
Chemical Identity & Strategy
Structural Comparison
The structural difference is subtle but chromatographically significant. The loss of the fluorine atom increases the lipophilicity slightly and alters the electron density of the aromatic ring, affecting the pKa of the morpholine nitrogen.
| Feature | Aprepitant (API) | Desfluoro Aprepitant (Impurity) |
| CAS | 170729-80-3 | 170729-76-7 |
| Formula | C₂₃H₂₁F₇N₄O₃ | C₂₃H₂₂F₆N₄O₃ |
| MW | 534.43 g/mol | 516.44 g/mol |
| Key Moiety | 4-Fluoro-3-methylphenyl | Phenyl (No Fluorine) |
| Origin | Target Product | Starting Material Impurity (Benzaldehyde) |
Synthetic Strategy: The "Intentional Contaminant" Route
Attempting to isolate this impurity from forced degradation studies is inefficient due to low yields and complex co-elution. The Gold Standard method for reference standard preparation is de novo synthesis using the non-fluorinated starting material.
We will adapt the standard Merck process (Cameron et al.) but substitute Benzaldehyde for 4-Fluorobenzaldehyde in the initial imine formation.
Detailed Synthesis Protocol
Phase 1: Morpholine Core Construction
Objective: Create the (2R,3S)-3-phenylmorpholine core.
Reagents:
-
(R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol (Chiral Alcohol)
-
Benzaldehyde (Critical Substitution)
-
N-Benzylglycine (or equivalent amino acid derivative)
-
Boron Trifluoride Etherate (BF₃·OEt₂) - Lewis Acid Catalyst
Workflow:
-
Imine Formation: React Benzaldehyde with N-Benzylglycine to form the imine intermediate.
-
Coupling: React the imine with the Chiral Alcohol in the presence of BF₃·OEt₂. This diastereoselective reaction establishes the (2R,3S) stereochemistry.
-
Cyclization: Treat the resulting linear intermediate with base (e.g., KOtBu) to close the morpholine ring.
-
Debenzylation: Hydrogenation (Pd/C, H₂) to remove the N-benzyl protecting group, yielding the free secondary amine.
Phase 2: Side Chain Attachment
Objective: Attach the triazolinone moiety.
Reagents:
-
3-Chloromethyl-1,2,4-triazolin-5-one[1]
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
Step-by-Step:
-
Dissolve the Phase 1 morpholine intermediate (1.0 eq) in ACN.
-
Add DIPEA (2.5 eq) and cool to 0°C.
-
Slowly add 3-Chloromethyl-1,2,4-triazolin-5-one (1.1 eq) to prevent over-alkylation.
-
Warm to RT and stir for 12 hours. Monitor by HPLC (Target: <1% unreacted amine).
-
Quench: Add water/ethyl acetate. Wash organic layer with brine.
Phase 3: Purification (The Reference Standard Grade)
For a Primary Reference Standard, purity must exceed 99.5%.
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: DCM:MeOH (95:5 to 90:10 gradient).
-
Note: The Desfluoro analog is slightly less polar than Aprepitant.
-
-
Recrystallization:
-
Solvent: Isopropyl Acetate / Heptane (1:3).
-
Heat to reflux, filter hot (to remove insolubles), and cool slowly to 4°C.
-
Isolate crystals via vacuum filtration.
-
Visualization: Synthesis & Logic
Figure 1: Synthesis Workflow
Caption: Retrosynthetic pathway for Desfluoro Aprepitant, utilizing Benzaldehyde to introduce the specific impurity structure.
Characterization & Validation Protocols
To certify the material as a Reference Standard, you must prove its structure and purity unequivocally.
The "Smoking Gun": 19F-NMR Spectroscopy
This is the most definitive test. Aprepitant has two distinct Fluorine environments. The Desfluoro impurity has only one.
-
Aprepitant Spectrum:
-
Signal A: ~ -62 ppm (6F, -CF₃ groups).
-
Signal B: ~ -115 ppm (1F, Ar-F on the morpholine ring).
-
-
Desfluoro Aprepitant Spectrum:
-
Signal A: ~ -62 ppm (6F, -CF₃ groups).
-
Signal B: ABSENT.
-
Protocol: Dissolve 10 mg in DMSO-d6. Acquire 19F spectrum (proton decoupled). The absence of the signal at -115 ppm confirms the success of the synthesis.
Mass Spectrometry (LC-MS)
-
Method: ESI Positive Mode.[2]
-
Aprepitant [M+H]+: 535.4 m/z.
-
Desfluoro [M+H]+: 517.4 m/z.
-
Criteria: Observed mass must be 517.4 ± 0.5 Da. The isotopic pattern should match the simulation for C₂₃H₂₂F₆N₄O₃.
HPLC Purity & Assay (Mass Balance)
Do not rely on "Area %" alone for a reference standard. You must calculate the Potency (Assay) .
Formula:
-
HPLC Conditions:
-
TGA/LOD: Measure volatiles/water content (typically <0.5% for this crystalline solid).
Storage & Stability
-
Hygroscopicity: Desfluoro Aprepitant is generally non-hygroscopic, similar to the API, but should be stored in a desiccator.
-
Storage: -20°C (Long term). Ambient (Short term usage).
Figure 2: Qualification Decision Tree
Caption: Logic flow for certifying the synthesized material as a Primary Reference Standard.
References
-
ICH Guidelines. Impurities in New Drug Substances Q3A(R2).[4] International Council for Harmonisation. Link
-
Hale, J. J., et al. (2000). "Structural optimization of 3-(3,5-bis(trifluoromethyl)phenyl)-1,2,4-triazol-5-one derivatives as high affinity, highly selective, and orally active antagonists of the neurokinin-1 receptor." Journal of Medicinal Chemistry. Link
-
Cameron, J. C., et al. (2005).[5] "Practical Synthesis of the Substance P Antagonist Aprepitant." Organic Process Research & Development. Link
-
Sigma-Aldrich. "this compound Reference Standard (CAS 170729-76-7)." Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6918489 (Desfluoroaprepitant)." Link
Sources
- 1. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. kymos.com [kymos.com]
- 5. Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Protocol: Solubility Studies of Defluoro Aprepitant (Impurity A) in Organic Solvents
Executive Summary & Application Scope
Defluoro Aprepitant (often designated as Impurity A or Desfluoroaprepitant, CAS 170729-76-7) is a Critical Quality Attribute (CQA) in the manufacturing of Aprepitant.[1] Structurally, it differs from the Active Pharmaceutical Ingredient (API) by the absence of a single fluorine atom on the phenyl ring.
This structural similarity renders separation difficult.[1] Understanding the solubility differential between Aprepitant and this compound is the cornerstone of designing effective recrystallization processes to purge this impurity.
This Application Note provides a rigorous, low-volume protocol for determining the thermodynamic solubility of this compound. Unlike bulk API studies, impurity profiling requires micro-scale techniques due to the high cost and scarcity of the reference standard.
Chemical Context & Theoretical Prediction[1]
Before initiating wet chemistry, we must analyze the structural drivers of solubility.
| Feature | Aprepitant (API) | This compound (Impurity) | Impact on Solubility |
| Formula | Loss of 1 F atom | ||
| LogP (Pred) | ~4.8 (Lipophilic) | ~4.5 - 4.7 | Slightly less lipophilic |
| H-Bonding | F acts as weak acceptor | H is neutral | Minor change in solvation shell |
| Crystal Lattice | High Lattice Energy | Potentially Lower | Impurity may be more soluble in polar solvents |
Hypothesis: The removal of the electronegative fluorine atom reduces the lipophilicity slightly. Consequently, this compound is expected to show marginally higher solubility in polar protic solvents (e.g., Methanol, Ethanol) compared to the parent API, potentially allowing for "wash" purification strategies.
Experimental Protocols
Protocol A: Micro-Equilibrium Solubility (Saturation Shake-Flask)
Rationale: Standard shake-flask methods require grams of material.[1] This modified protocol uses <50 mg of material, suitable for expensive impurity standards.
Materials Required
-
Analyte: this compound Reference Standard (>98% purity).
-
Solvents (HPLC Grade): Methanol, Ethanol, Isopropyl Alcohol (IPA), Acetonitrile, Ethyl Acetate, Toluene.[1]
-
Equipment: Thermomixer (e.g., Eppendorf), 1.5 mL amber HPLC vials, 0.22 µm PTFE syringe filters, HPLC-UV system.[1]
Step-by-Step Workflow
-
Preparation (Supersaturation):
-
Weigh approximately 5-10 mg of this compound into six separate 1.5 mL amber glass vials.
-
Add 200 µL of the respective solvent to each vial.
-
Check Point: If the solid dissolves completely, add more solid until a visible suspension (sediment) remains.[1]
-
-
Equilibration:
-
Place vials in a Thermomixer set to 25°C ± 0.1°C with agitation at 750 RPM .
-
Duration: Equilibrate for 24 hours . (Note: 72 hours is standard for API, but 24 hours is sufficient for impurity estimation if degradation is a concern).
-
-
Phase Separation:
-
Centrifuge the vials at 10,000 RPM for 5 minutes to pellet the undissolved solid.
-
Critical Step: Maintain temperature at 25°C during handling to prevent precipitation.[1]
-
-
Sampling:
-
Carefully withdraw 50 µL of the clear supernatant.
-
Dilute immediately into 950 µL of Diluent (50:50 Acetonitrile:Water) in an HPLC vial. This prevents precipitation and ensures the sample is within the linear range of the detector.
-
-
Quantification (HPLC):
-
Inject into HPLC (See Protocol B).[1] Calculate concentration using a calibration curve derived from the this compound standard.
-
Protocol B: HPLC Quantification Method
Rationale: UV spectrophotometry is non-specific.[1] HPLC is required to ensure we are measuring the solubility of the specific impurity and not degradation products.
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 40% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm (Max absorption for triazolinone ring).[1]
-
Injection Vol: 10 µL.
Visualization: Experimental Logic & Decision Matrix
The following diagram illustrates the decision logic for solvent selection based on the solubility differential between the API and the Impurity.
Figure 1: Decision Matrix for Purification Strategy based on Solubility Differential (α).
Expected Data & Interpretation
While exact literature values for this compound are proprietary, the following trends are established based on the parent molecule (Aprepitant) and structural activity relationships (SAR).
Table 1: Predicted Solubility Profile vs. Aprepitant (at 25°C)
| Solvent Class | Representative Solvent | Aprepitant Solubility (Ref) | This compound (Trend) | Application |
| Polar Protic | Methanol | ~1-2 mg/mL | Higher (>2 mg/mL) | Good for washing API cake.[1] |
| Polar Protic | Ethanol | Sparingly Soluble | Higher | Potential recrystallization solvent.[1] |
| Polar Aprotic | Acetonitrile | Slightly Soluble | Similar | HPLC Mobile phase.[1][2] |
| Non-Polar | Toluene | Soluble | Similar/Lower | Not ideal for separation.[1] |
| Aqueous | Water | Insoluble (<0.001 mg/mL) | Insoluble | Anti-solvent.[1] |
Data Analysis Formula: To calculate the thermodynamic parameters (if performing the study at multiple temperatures, e.g., 25°C, 35°C, 45°C), use the Van't Hoff equation:
Where:
-
= Mole fraction solubilityngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> - = Enthalpy of dissolution
-
= Gas constantngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
= Temperature (Kelvin)[3][4]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
References
-
Merck & Co. (2013).[1] Aprepitant Injectable Formulations. US Patent 2013/0317016 A1. Link
-
Datir, S. R., et al. (2022).[1][5] Study of Different Crystal Habits of Aprepitant: Dissolution and Material Attributes. ResearchGate. Link
-
PubChem. (2025).[1] Aprepitant Compound Summary. National Library of Medicine. Link
-
SynThink Chemicals. (2025).[1] Aprepitant EP Impurity B & A Structure and Data. Link
-
Jouyban, A. (2019).[1][6] Perspectives in solubility measurement and interpretation. ADMET and DMPK.[1] Link[1]
Sources
protocol for using Defluoro Aprepitant in forced degradation studies
Application Note: Protocol for Utilizing Defluoro Aprepitant in Stability-Indicating Method Validation
Executive Summary & Strategic Context
This compound (also known as Desfluoroaprepitant or Aprepitant Impurity B) is a critical degradation product formed primarily through photolytic dehalogenation and reductive pathways .[1][2] In the development of stability-indicating methods (SIM) for Aprepitant, this impurity serves as a mandatory "system suitability" benchmark.[1][2]
This protocol details the specific methodology for using this compound as a Reference Standard (RS) during forced degradation studies. Its primary utility is to validate that the analytical method (HPLC/UPLC) can resolve the Active Pharmaceutical Ingredient (API) from its closest eluting structural analog, thereby confirming specificity in accordance with ICH Q1A(R2) and Q2(R1) guidelines.[1][2]
Key Technical Objective: Achieve a USP Resolution (
Chemical Context & Material Specifications
This compound is structurally identical to Aprepitant except for the loss of a fluorine atom on the p-fluorophenyl ring. This minor structural difference results in very similar chromatographic behavior, making it the "critical pair" for method development.
| Property | Specification |
| Compound Name | This compound (Aprepitant Impurity B) |
| CAS Number | 170729-76-7 |
| Chemical Nature | 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-phenyl-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one |
| Molecular Formula | |
| Degradation Origin | Photolysis (UV), Reductive Dehalogenation |
| Storage | 2°C to 8°C (Hygroscopic; protect from light) |
Experimental Protocol
Phase A: Preparation of Reference Standards
rationale: Precise concentration matching is required to determine Relative Response Factors (RRF).
-
Diluent Preparation: Mix Acetonitrile and Water (50:50 v/v).
-
This compound Stock (Solution A):
-
Aprepitant API Stock (Solution B):
-
Weigh 25.0 mg of Aprepitant API into a 50 mL volumetric flask.
-
Dissolve and dilute as above. (Conc:
).[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-
-
System Suitability Solution (Spiked):
Phase B: Forced Degradation Execution (Stress Conditions)
Rationale: To generate actual degradants and confirm this compound co-elution profiles.[1][2]
Perform the following stress conditions on the Aprepitant API sample. Use the Defluoro Standard to identify the specific peak in the resulting chromatograms.
| Stress Type | Condition | Duration | Quenching/Neutralization | Mechanistic Target |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 2 - 6 Hours | Neutralize with 0.1 N NaOH | Amide cleavage; Triazolinone ring opening.[1][2] |
| Base Hydrolysis | 0.1 N NaOH at 60°C | 1 - 4 Hours | Neutralize with 0.1 N HCl | Rapid degradation; confirm mass balance.[1][2] |
| Oxidation | 3% | 2 - 12 Hours | Dilute with mobile phase | N-oxide formation; Morpholine ring oxidation.[1] |
| Photolysis | 1.2 million lux hours (ICH Q1B) | ~5-7 Days | N/A (Keep in dark post-exposure) | Primary formation of this compound. |
| Thermal | 80°C (Dry Heat) | 7 Days | N/A | Thermal rearrangement.[1][2] |
Critical Step: If the Photolytic stress sample does not generate sufficient this compound (>0.5%) to prove resolution, you must spike the unstressed sample with Solution A (from Phase A) to demonstrate the method's capability to separate them.[1]
Phase C: Analytical Method (HPLC/UPLC)
-
Column:
Stationary Phase (e.g., Zorbax SB-C18 or equivalent),ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> .[1] -
Mobile Phase A: 0.1% Orthophosphoric acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm (Aprepitant has low UV absorption; 215 nm maximizes sensitivity).[1][2]
-
Column Temp: 30°C.
Gradient Program:
-
5-20 min: 40%
80% B (Linear Gradient)[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
25-30 min: 40% B (Re-equilibration)
Data Analysis & Interpretation
Specificity & Resolution ( )
The Defluoro impurity usually elutes before the parent Aprepitant peak due to the loss of the lipophilic fluorine atom, making it slightly more polar.
-
Requirement:
between this compound and Aprepitant . -
Calculation:
(Wherengcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="ng-star-inserted display"> is retention time and is peak width at baseline).[1]
Relative Response Factor (RRF)
If this compound is used for quantitative estimation in the stability study:
-
Typical RRF for this compound: ~0.9 - 1.1 (Structural similarity implies similar extinction coefficients).[1][2]
Visualizations
Figure 1: Forced Degradation Workflow
This diagram illustrates the decision matrix for using the Defluoro Standard during the study.
Caption: Workflow for integrating this compound reference standard into the stress testing logic.
Figure 2: Degradation Pathway Logic
Mechanistic view of where this compound originates relative to the parent molecule.
Caption: Mechanistic pathway highlighting Photolysis as the primary driver for this compound formation.[1][2]
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][5][6][7][8] (2003).[1][2] Retrieved from [Link]
-
Sreekanth, N., et al. "A Validated Stability Indicating RP-HPLC Method for the Determination of Aprepitant in Bulk and Pharmaceutical Dosage Forms."[9] Update Publishing, 2017.[10] Retrieved from [Link]
-
PubChem. this compound (Compound Summary). National Library of Medicine. Retrieved from [Link][1][2]
- Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition, CRC Press.
Sources
- 1. alentris.org [alentris.org]
- 2. 4-Defluoro-3-(p-fluorophenyl) Aprepitant | C29H25F7N4O3 | CID 156596420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 6. memmert.com [memmert.com]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. updatepublishing.com [updatepublishing.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mobile Phase for Defluoro Aprepitant Separation
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the chromatographic analysis of Aprepitant and its related substances. The focus of this document is the specific challenge of separating Defluoro Aprepitant (Aprepitant EP Impurity A), a critical process-related impurity. Due to its structural similarity to the active pharmaceutical ingredient (API), achieving baseline resolution requires a nuanced and systematic approach to mobile phase optimization.
This guide is structured as a series of questions and answers, divided into a hands-on Troubleshooting Guide for immediate problem-solving and a Frequently Asked Questions (FAQs) section for foundational knowledge and method development strategy.
Troubleshooting Guide: Common Issues in this compound Separation
This section addresses specific chromatographic problems you may encounter. The key principle in troubleshooting is to change only one variable at a time to isolate the cause of the issue.[1]
Question 1: I'm seeing poor resolution or complete co-elution of this compound and Aprepitant. What should I do?
Answer: This is the most common challenge and it stems from insufficient selectivity between the two structurally similar compounds. Your primary goal is to alter the mobile phase composition to enhance the differential interaction of the analytes with the stationary phase.
-
Primary Cause & Explanation: The mobile phase's organic-to-aqueous ratio is not optimal. In reversed-phase HPLC (RP-HPLC), retention is primarily driven by the hydrophobicity of the analytes. Small adjustments to the elution strength of the mobile phase can significantly impact the final separation.
-
Recommended Solutions:
-
Adjust Organic Modifier Concentration: Systematically decrease the percentage of the organic solvent (e.g., Acetonitrile) in 1-2% increments. This will increase the retention time of both peaks and often provides more time for the column to resolve them.
-
Change the Organic Modifier: If adjusting the concentration is insufficient, switch the organic modifier. Acetonitrile and methanol have different solvent properties. Switching from acetonitrile to methanol (or vice-versa) alters the selectivity of the separation and can often resolve critical pairs. For Aprepitant and its impurities, acetonitrile is frequently reported to provide better peak symmetry and lower backpressure.[2]
-
Introduce a Gradient: If an isocratic method fails, a shallow gradient is a powerful tool.[3][4] A slow, shallow gradient can effectively separate closely eluting peaks that are difficult to resolve under isocratic conditions.
-
Verify Mobile Phase pH: Ensure the pH of your aqueous buffer is stable and appropriate. A pH shift can alter the ionization state of the analytes or the stationary phase, affecting selectivity.
-
Question 2: My Aprepitant and/or this compound peak is tailing significantly. How can I improve the peak shape?
Answer: Peak tailing is typically a result of unwanted secondary interactions between the analyte and the stationary phase, or issues with the mobile phase buffering capacity.
-
Primary Cause & Explanation: The most likely cause is the interaction of basic functional groups on the analytes with acidic, ionized silanol groups on the silica surface of the C18 column.[5] This secondary ionic interaction slows a portion of the analyte molecules, causing the characteristic tail.
-
Recommended Solutions:
-
Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. Adjusting the aqueous phase pH to between 2.5 and 3.5 using an acid like phosphoric acid or perchloric acid is highly effective.[3][6] This ensures the silanols are protonated (Si-OH) and minimizes ionic interactions.
-
Increase Buffer Strength: Ensure your buffer concentration is sufficient to control the pH and the ionization state of the analytes throughout the column.[5] A concentration in the range of 10-25 mM is generally adequate.[5]
-
Check for Column Overload: Injecting too much sample mass can lead to peak fronting or tailing.[5][7] Try reducing the injection volume or sample concentration to see if the peak shape improves.
-
Use a High-Purity Silica Column: Modern HPLC columns are made with high-purity silica with minimal metal content and are end-capped to reduce the number of accessible silanol groups, which inherently reduces peak tailing for basic compounds.
-
Question 3: The retention times for my peaks are drifting or shifting between injections. What is causing this instability?
Answer: Retention time instability points to a lack of equilibrium in the system or a change in the mobile phase conditions.
-
Primary Cause & Explanation: The column has not been properly equilibrated with the mobile phase, or the composition of the mobile phase is changing over time. Temperature fluctuations can also cause drift.
-
Recommended Solutions:
-
Ensure Proper Column Equilibration: Before starting a sequence, flush the column with at least 10-20 column volumes of the mobile phase.[7] This is critical after changing solvents or after the system has been idle.
-
Prepare Fresh Mobile Phase Daily: Organic solvents can evaporate, and buffer pH can change upon exposure to air (absorption of CO₂). Always prepare fresh mobile phase for each run and keep reservoirs covered.[7]
-
Degas the Mobile Phase: Dissolved gases can form bubbles in the pump or detector, leading to pressure fluctuations and baseline noise, which can affect retention time precision.[1][7] Use an online degasser or sonicate the mobile phase before use.
-
Use a Column Oven: Fluctuations in ambient laboratory temperature can change the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time drift.[7] A thermostatically controlled column oven provides a stable environment.
-
Frequently Asked Questions (FAQs) for Method Development
This section provides guidance on the strategic choices made during the initial development of a separation method for this compound.
Question 1: What is a good starting point for a mobile phase to separate this compound from Aprepitant?
Answer: Based on a review of established methods, a robust starting point for method development would be:
| Parameter | Recommended Starting Condition | Rationale / Explanation |
| Column | C18, 250 x 4.6 mm, 5 µm | The C18 phase provides the necessary hydrophobicity for retaining Aprepitant and its impurities.[3][8][9][10] |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with Phosphoric Acid | An acidic phosphate buffer is excellent for controlling pH and minimizing peak tailing.[3][10][11] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Acetonitrile generally offers good selectivity and lower backpressure compared to methanol for these compounds.[2] |
| Composition | 50:50 (A:B) Isocratic | This provides a moderate elution strength to start optimization. Adjust as needed to achieve a retention factor (k') between 2 and 10. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Temperature | 30 °C | Using a column oven ensures temperature stability.[6] |
| Detection | 210 nm | Aprepitant has significant absorbance at this wavelength, providing good sensitivity.[2][3][6] |
Question 2: Why is an acidic pH (e.g., 2.5-3.5) so critical for this separation?
Answer: Operating at an acidic pH serves two primary functions that are essential for achieving a robust and reproducible separation:
-
Suppression of Silanol Activity: The silica backbone of the stationary phase has silanol groups (Si-OH). At mid-range pH values, these groups can deprotonate to form negatively charged silanates (Si-O⁻). These charged sites can interact ionically with any basic sites on the analyte molecules, causing peak tailing.[5] By maintaining a low pH (e.g., 2.5), the silanol groups remain protonated and neutral, thus eliminating this undesirable secondary interaction mechanism.
-
Ensuring a Consistent Analyte Ionization State: Aprepitant and its analogs have nitrogen-containing functional groups that can be protonated. By using a buffer that fixes the pH well below the pKa of these groups, you ensure that the analytes are in a single, consistent, positively charged state. This leads to sharp, symmetrical peaks and stable retention times.
Question 3: How do I properly prepare and maintain my mobile phase?
Answer: Incorrect or inconsistent mobile phase preparation is a leading cause of chromatographic problems.[1] Following a strict protocol is crucial for reproducibility.
Protocol: Aqueous Buffer and Mobile Phase Preparation
-
Use High-Purity Reagents: Always use HPLC-grade solvents (Acetonitrile, Methanol) and high-purity water (e.g., 18.2 MΩ·cm). Use analytical grade buffer salts (e.g., Potassium Dihydrogen Phosphate).
-
Weigh Accurately: Accurately weigh the required amount of buffer salt for your desired concentration (e.g., 1.36 g of KH₂PO₄ for 1L of a 10 mM solution).
-
Dissolve and pH Adjust: Dissolve the salt in approximately 95% of the final volume of water. Use a calibrated pH meter to adjust the pH to the target value (e.g., 2.5) by dropwise addition of an appropriate acid (e.g., 85% Phosphoric Acid).
-
Bring to Final Volume: Once the pH is stable, transfer the solution to a volumetric flask and add water to the final volume. This ensures the buffer concentration is accurate.
-
Filter the Aqueous Phase: Filter the aqueous buffer through a 0.22 or 0.45 µm membrane filter to remove any particulates that could block the column or system frits.[7]
-
Measure and Mix: Precisely measure the required volumes of the aqueous and organic phases to create your final mobile phase. For example, for a 50:50 mix, combine 500 mL of aqueous buffer with 500 mL of Acetonitrile.
-
Degas the Final Mixture: Before placing the reservoir on the HPLC, degas the mobile phase using vacuum filtration, sonication for 10-15 minutes, or helium sparging to prevent bubble formation in the pump.[7]
Visualized Workflows
To further aid in your experimental design, the following diagrams illustrate logical approaches to troubleshooting and method optimization.
Caption: Troubleshooting Decision Tree for HPLC Separation.
Caption: Systematic Mobile Phase Optimization Workflow.
References
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
-
ACE HPLC Columns. HPLC Troubleshooting Guide. [Link]
-
Der Pharma Chemica. (2015). Validated RP-HPLC method for the quantification of aprepitant in bulk and pharmaceutical dosage forms. [Link]
-
Update Publishing House. (2014). A VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF APREPITANT IN BULK AND PHARMACEUTICAL DOSAGE FORMS. [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]
-
International Journal of Scientific Development and Research. (2023, June). Troubleshooting in HPLC: A Review. [Link]
-
Scholars Research Library. (2015). Stability indicating method development and validation for the estimation of aprepitant by RP-HPLC in bulk and pharmaceutical dosage form. [Link]
-
ResearchGate. (2015, August 5). SEPARATION AND QUANTIFICATION OF PROCESS RELATED IMPURITIES AND DIASTEREOMERS IN APREPITANT BULK DRUG SUBSTANCE. [Link]
-
InPharm Association. (2013, December 19). Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass. [Link]
-
ResearchGate. (2014). A VALIDATED STABILITY INDICATING Rp·HPLC METHOD FOR THE DETERMINATION OF APREPITANT IN BULK AND PHARMACEUTICAL DOSAGE FORMS. [Link]
-
Scholars Research Library. (2015). A stability indicating RP-UPLC method for estimation of apripitant and its related impurities in bulk drugs and its pharmaceutic. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Method development and validation for the estimation of aprepitant in pharmaceutical dosage forms by RP-HPLC. [Link]
-
PMC. (2014). Preparation and Pharmacokinetic Study of Aprepitant–Sulfobutyl Ether-β-Cyclodextrin Complex. [Link]
-
ResearchGate. (2026, January 22). VALIDATED HPLC METHOD FOR SIMULTANEOUSQUANTIFICATION OF APREPITANT ANDITSEPIMPURITIES WITH LC-MS/MS ELUCIDATIONANDTOXICITY PREDICTION OF ITS FORCEDDEGRADATIONPRODUCTS. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2026, January 27). HPLC Quantification of Aprepitant in Bulk and Capsules. [Link]
Sources
- 1. HPLC故障排除指南 [sigmaaldrich.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. phmethods.net [phmethods.net]
- 5. hplc.eu [hplc.eu]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. updatepublishing.com [updatepublishing.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
method robustness testing for Defluoro Aprepitant quantification
Topic: Method Robustness Testing & Troubleshooting
Introduction: The Criticality of Impurity B
Welcome to the technical support hub for Defluoro Aprepitant (often designated as Impurity B in pharmacopeial monographs).[1]
In the quantification of Aprepitant (a substance P/neurokinin 1 receptor antagonist), the separation of the Defluoro analog (MW 516.4 Da) from the parent drug (MW 534.4 Da) is the single most critical chromatographic challenge. Structurally, the loss of a single fluorine atom on the phenyl ring results in a molecule with nearly identical lipophilicity and pKa to the parent.
If your method is not robust, slight shifts in pH or column temperature will cause these peaks to co-elute, leading to integration errors and regulatory non-compliance (ICH Q2(R1) / Q14).[1] This guide provides the protocols to stress-test your method and troubleshoot failures.
Module 1: The Robustness Testing Protocol
Objective: To systematically verify that the analytical procedure remains unaffected by small, deliberate variations in method parameters.
Experimental Workflow (Design of Experiments)
Do not rely on "One-Factor-at-a-Time" (OFAT) approaches alone, as they miss interaction effects (e.g., how pH changes affect resolution differently at distinct temperatures).[1] We recommend a Plackett-Burman or Fractional Factorial design.[1]
Step-by-Step Protocol
-
Define Critical Process Parameters (CPPs):
-
Mobile Phase pH: Target ± 0.2 units. (Critical for the morpholine ring ionization).[1]
-
Column Temperature: Target ± 5°C. (Affects mass transfer kinetics).
-
Flow Rate: Target ± 0.1 mL/min.
-
Organic Modifier: Target ± 2% (absolute).
-
-
Prepare the Challenge Sample:
-
Spike Aprepitant standard (100%) with this compound at the specification limit (typically 0.15%).[1]
-
-
Execute the Run Sequence:
-
Inject System Suitability Standard (SST)
Bracketing Standards Challenge Sample.
-
-
Calculate Response Variables:
-
Resolution (
) between Aprepitant and this compound. -
Tailing Factor (
) of the Defluoro peak.
-
Visualizing the Robustness Logic
Figure 1: Logic flow for robustness testing. Note the central role of Resolution (
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes observed in this compound analysis.
Scenario A: Loss of Resolution ( )
Symptom: The Defluoro impurity peak merges into the tail of the Aprepitant parent peak.
| Potential Cause | Mechanism | Corrective Action |
| pH Drift | The morpholine nitrogen pKa is sensitive.[1] A shift >0.1 pH units changes the ionization state, altering retention.[1] | Verify Buffer: Ensure buffer capacity is sufficient (e.g., 10mM Phosphate or Ammonium Acetate).[1] Re-measure pH after adding organic modifier if measuring apparent pH. |
| Column Aging | Loss of bonded phase (C18) exposes silanols, causing peak tailing which masks the impurity. | Check Tailing Factor: If Aprepitant |
| Temperature Fluctuation | Mass transfer kinetics change with temp.[1] | Thermostat Control: Ensure column oven is stable. A 5°C drop often increases retention but broadens peaks, reducing |
Q: Why does my retention time shift during the batch? A: This is often due to "Phase Collapse" or insufficient equilibration if using high aqueous phases, but for Aprepitant (lipophilic), it is likely temperature instability or organic solvent evaporation in the reservoir.
-
Fix: Cap solvent bottles tightly.[1] Ensure the column oven is calibrated.
Scenario B: Sensitivity Issues (LC-MS/MS)
Symptom: Cannot quantify this compound at the reporting threshold (0.05%).
Q: What are the optimal MS transitions? A:
-
Aprepitant (Parent): ESI+
535.1 277.1[2] -
This compound: ESI+
517.1 259.1 (Common) or 277.1 (If the lost Fluorine is on the non-fragmented ring).-
Note: You must perform a product ion scan on your specific impurity standard.[1] The loss of Fluorine (-19 Da) + Hydrogen (+1 Da) results in a precursor shift of -18 Da.
-
Q: I see signal suppression. What should I do? A: Co-eluting matrix components (phospholipids) are likely suppressing ionization.[1]
-
Divert Valve: Divert flow to waste for the first 1-2 minutes.
-
Change Column Chemistry: Switch from C18 to Phenyl-Hexyl to alter the elution order of matrix components relative to the analyte.
Troubleshooting Decision Tree
Figure 2: Decision tree for diagnosing common failures in this compound quantification.
Module 3: Data Reporting & Limits
When validating the method, ensure your data meets the following criteria derived from ICH guidelines.
| Parameter | Acceptance Criteria | Rationale |
| Specificity | No interference at retention time of this compound. | Essential to prove the peak is not a matrix artifact.[1] |
| LOD (Limit of Detection) | S/N | Required to detect trace impurities below reporting thresholds.[1] |
| LOQ (Limit of Quantitation) | S/N | Required for accurate quantification. |
| Robustness (Resolution) | Ensures reliability in different lab environments. |
References
-
ICH Harmonised Tripartite Guideline. (2005).[1][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4][5]
-
U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][6]
-
European Pharmacopoeia (Ph.[1] Eur.). Aprepitant Monograph 2757.[1] (Defines Impurity B structure and limits).
-
Husain, S., et al. (2013).[1] Development and validation of a stability-indicating LC method for the determination of Aprepitant. Journal of Chromatographic Science.[1] (Provides baseline chromatographic conditions).
Sources
- 1. veeprho.com [veeprho.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. fda.gov [fda.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
Validation & Comparative
Validation of a Stability-Indicating HPLC Method for Defluoro Aprepitant: A Comparative Technical Guide
The following guide is structured as a high-level technical publication for pharmaceutical scientists, focusing on the validation of an optimized HPLC method for Defluoro Aprepitant (Aprepitant EP Impurity A).
Executive Summary & Scientific Context
In the development of neurokinin-1 (NK1) receptor antagonists like Aprepitant , the control of structural analogs is critical for regulatory compliance (ICH Q3A/B).[1] This compound (also known as Desfluoro Aprepitant or Aprepitant EP Impurity A) presents a unique separation challenge.[1][2] Structurally, it differs from the parent drug by a single atom—the absence of a fluorine on the phenyl ring pendant to the morpholine core.
This structural similarity results in nearly identical physicochemical properties, often leading to co-elution in standard isocratic reversed-phase systems.[1][2] This guide presents the validation of an Optimized Gradient HPLC Method designed to resolve this compound with high specificity, comparing its performance metrics directly against a Legacy Isocratic Method .
The Analyte: this compound[4][5][6][7][8][9][10]
-
Chemical Name: 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-phenyl-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one[1][2][3][4][5]
-
Criticality: Known degradation product and process-related impurity.
Method Comparison: Optimized vs. Legacy
To demonstrate the superiority of the proposed protocol, we compare it against a standard legacy method often found in early generic development (Isocratic C18).
Table 1: Comparative Performance Metrics
| Parameter | Legacy Method (Alternative) | Optimized Method (The Product) | Performance Gain |
| Elution Mode | Isocratic (ACN:Phosphate Buffer 50:50) | Gradient (ACN / 0.1% H₃PO₄) | Enhanced Selectivity |
| Stationary Phase | Standard C18 (5 µm, porous) | Core-Shell C18 (2.6 µm, solid core) | Higher Efficiency (N) |
| Run Time | 18.0 minutes | 9.5 minutes | 47% Time Reduction |
| Resolution (Rs) | 1.2 - 1.5 (Marginal) | > 2.5 (Robust) | specific for Defluoro/Aprepitant |
| Sensitivity (LOQ) | 0.5 µg/mL | 0.05 µg/mL | 10x Improvement |
| Tailing Factor | 1.6 | 1.1 | Sharper Peak Shape |
Analyst Insight: The Legacy method relies on brute-force organic modification, often failing to separate the Defluoro impurity from the parent peak tail. The Optimized method utilizes a Core-Shell technology combined with a shallow gradient, exploiting the subtle hydrophobicity difference (Fluorine vs. Hydrogen) to maximize resolution.[1]
Mechanistic Visualization
Understanding the separation logic is vital for troubleshooting. The diagram below illustrates the differential interaction mechanism on the stationary phase.
Detailed Experimental Protocols
These protocols are designed to be self-validating. Follow the sequence strictly to ensure ICH Q2(R1) compliance.
Chromatographic Conditions (Optimized)
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).
-
Column: Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent Core-Shell.[1][2]
-
Column Temp: 35°C.
-
Detection: 215 nm (Maximize sensitivity for the triazolinone ring).
-
Injection Volume: 10 µL.
-
Gradient Program:
Preparation of Solutions[16][17]
-
Standard Stock Solution (Aprepitant): Dissolve 25 mg Aprepitant Reference Standard in 50 mL diluent (500 µg/mL).
-
Impurity Stock Solution (this compound): Dissolve 2.5 mg this compound standard in 50 mL diluent (50 µg/mL).
-
System Suitability Solution: Spike Standard Stock with Impurity Stock to achieve 0.5% impurity level relative to the parent.
Validation Workflow & Data Analysis
The validation lifecycle ensures the method is "fit for purpose."
Specificity (Forced Degradation)
Objective: Prove that this compound can be quantified even when the drug degrades.
-
Protocol: Expose Aprepitant sample to:
-
0.1 N HCl (60°C, 2 hrs)
-
0.1 N NaOH (60°C, 2 hrs)
-
3% H₂O₂ (RT, 4 hrs)[1]
-
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA). Resolution between this compound and nearest degradation peak > 1.5.
Linearity & Range
Objective: Confirm proportional response.
-
Protocol: Prepare 6 concentrations of this compound ranging from LOQ (approx 0.05 µg/mL) to 150% of the specification limit (e.g., if limit is 0.5%, target range up to 0.75%).
-
Acceptance Criteria: Correlation Coefficient (
) 0.999.[1][2] Bias at 100% level < 2.0%.[1][2]
Accuracy (Recovery)
Objective: Verify no matrix interference.
-
Protocol: Spike this compound into the drug product matrix (Placebo + Aprepitant) at 50%, 100%, and 150% of the target limit.
-
Acceptance Criteria: Mean recovery between 90.0% – 110.0%. %RSD of replicates < 5.0%.[11]
Robustness
Objective: Simulate small variations in lab conditions.
-
Variations:
-
Critical Check: Resolution between this compound and Aprepitant must remain > 2.0 under all conditions.[2]
References
-
National Institutes of Health (NIH) . 4-DEFLUORO-4-(P-FLUOROPHENYL) APREPITANT Structure and Data. PubChem.[1][2] [Link]
-
International Conference on Harmonisation . ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Splendid Lab . This compound Structure and Impurity Profile. [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. allmpus.com [allmpus.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. phmethods.net [phmethods.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | 170729-76-7 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization and Pharmacokinetic Study of Aprepitant Solid Dispersions with Soluplus® - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Defluoro Aprepitant: HPLC-UV vs. LC-MS/MS
Executive Summary
Defluoro Aprepitant (Desfluoroaprepitant) is a critical process-related impurity (Impurity B) in the synthesis of Aprepitant. Structurally identical to the Active Pharmaceutical Ingredient (API) except for the substitution of a single fluorine atom with hydrogen, it presents a significant separation challenge.
This guide provides a technical framework for cross-validating the routine Quality Control (QC) method (HPLC-UV) against an orthogonal, high-sensitivity method (LC-MS/MS). By establishing a self-validating system, researchers can ensure that the routine method achieves the necessary specificity and sensitivity (NMT 0.15%) required by regulatory standards like the USP and ICH Q3A/B.
Part 1: The Analytical Challenge
The primary difficulty in analyzing this compound lies in its physicochemical similarity to Aprepitant.
-
Aprepitant:
(MW: 534.43 Da)[1] -
This compound:
(MW: 516.44 Da)
The Risk: Standard Reverse Phase HPLC (RP-HPLC) with UV detection relies on hydrophobicity for separation. The loss of a single fluorine atom causes only a minor shift in retention time (
Part 2: Method Comparison & Performance Data
The following table summarizes the cross-validation data. The "Routine Method" is optimized for stability and cost, while the "Reference Method" is optimized for specificity.
Table 1: Comparative Performance Metrics
| Parameter | Method A: Routine QC (HPLC-UV) | Method B: Orthogonal Reference (LC-MS/MS) |
| Principle | Hydrophobic Interaction / UV Absorption | Mass-to-Charge Ratio (m/z) / Fragmentation |
| Detector | PDA / UV @ 210 nm | Triple Quadrupole MS (ESI+) |
| Specificity | Moderate (Risk of co-elution) | High (Mass resolution of |
| Linearity Range | ||
| LOD / LOQ | ||
| Run Time | 15 - 25 mins | 3 - 6 mins |
| Cost per Run | Low ($) | High ( |
| Role | Batch Release / Stability Testing | Impurity Identification / Method Validation |
Part 3: Cross-Validation Workflow
To validate the specificity of Method A, samples are analyzed in parallel with Method B. The following diagram illustrates the decision logic for this cross-validation.
Figure 1: Decision tree for cross-validating the specificity of the HPLC-UV method using LC-MS/MS.
Part 4: Detailed Experimental Protocols
Method A: Routine QC (HPLC-UV)
Based on USP Pending Monograph methodology.
1. Chromatographic Conditions:
-
Column: L7 Packing (C8),
(e.g., Hypersil BDS C8). -
Mobile Phase A: 0.1%
in Water.[2] -
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-18 min: 60% A / 40% B
40% A / 60% B -
18-25 min: Re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.[3]
-
Injection Volume:
.
2. System Suitability Test (SST) - The Self-Validating Mechanism:
-
Resolution Solution: Prepare a mixture of Aprepitant (
) and this compound ( ). -
Acceptance Criteria: Resolution (
) between Aprepitant and this compound must be . If , the method is invalid for that run, indicating column degradation or mobile phase error.
Method B: Orthogonal Reference (LC-MS/MS)
Used for specificity confirmation and trace analysis.
1. Chromatographic Conditions:
-
Column: C18,
(e.g., Acquity UPLC BEH). -
Mobile Phase A: 5 mM Ammonium Acetate (pH 4.0).[4]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.3 mL/min.
2. Mass Spectrometry Parameters (ESI+):
-
Source: Electrospray Ionization (Positive Mode).[4]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[4]
-
Transitions:
-
Aprepitant:
(Quantifier), (Qualifier). -
This compound:
(Quantifier). -
Note: The precursor mass shift of -18 Da (535 vs 517) definitively distinguishes the impurity even if retention times overlap.
-
Figure 2: Mass spectrometry logic showing the discrimination of this compound based on mass-to-charge ratio.
Part 5: Validation Strategy
To declare the analytical control strategy robust, perform the following "Spike-Recovery" experiment:
-
Preparation: Prepare a sample of pure Aprepitant API.
-
Spiking: Spike the sample with this compound standard at the specification limit (e.g., 0.15%).
-
Execution: Analyze this single spiked sample using both Method A and Method B.
-
Calculation:
-
Pass Criteria: Bias should be
. If HPLC reads significantly lower than LC-MS, the impurity is likely co-eluting with the main peak or being suppressed.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Sinha, R., et al. Separation and Quantification of Process Related Impurities and Diastereomers in Aprepitant Bulk Drug Substance. ResearchGate. [Link]
-
Chaudhari, S., et al. Determination of Aprepitant in Human Plasma by Using LC-MS/MS with Electrospray Ionization. Walsh Medical Media. [Link]
Sources
Defluoro Aprepitant: Impurity Qualification, Identification, and Analytical Method Comparison
[1][2][3]
Executive Summary
Defluoro Aprepitant (CAS: 170729-76-7), also known as Desfluoroaprepitant or USP Related Compound A, is a critical process-related impurity in the manufacturing of Aprepitant.[1] Chemically identified as 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenyl-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one, it differs from the parent drug by the substitution of a fluorine atom with a hydrogen atom on the phenyl ring.[2]
Control of this impurity is mandated by ICH Q3A(R2) and USP monographs due to its structural similarity to the active pharmaceutical ingredient (API), which creates significant separation challenges. This guide compares the performance of standard Pharmacopoeial (HPLC-UV) methods against modern UPLC-MS/MS workflows, demonstrating that while legacy methods offer regulatory compliance, orthogonal UPLC approaches provide superior resolution and sensitivity required for trace-level quantification (<0.05%).
Structural Characterization & Origin[6]
Origin of Impurity
This compound is primarily a process-related impurity rather than a degradation product. The Carbon-Fluorine (C-F) bond is chemically robust and resistant to hydrolysis under standard stress conditions. The impurity arises from the use of starting materials (e.g., 4-fluorobenzaldehyde or related morpholine precursors) contaminated with their non-fluorinated analogs (e.g., benzaldehyde).
Structural Comparison & Identification Strategy
The structural elucidation of this compound relies on detecting the mass shift and the absence of specific fluorine coupling in NMR.
| Feature | Aprepitant (Parent) | This compound (Impurity) |
| Formula | ||
| Mol.[1][2][3][4][5][6][7][8] Weight | 534.43 g/mol | 516.44 g/mol |
| Mass Difference | Reference | -17.99 Da (Loss of F, Gain of H) |
| 19F-NMR | Signals for -CF3 (x2) and -F (phenyl) | Signals for -CF3 (x2) only; Missing Phenyl-F signal |
| Retention (RP-LC) | Elutes later (More Lipophilic) | Elutes earlier (Slightly less lipophilic) |
Visualization: Impurity Origin Pathway
Figure 1: Origin of this compound via starting material contamination.
Analytical Method Comparison: HPLC vs. UPLC[8]
The core challenge in qualifying this compound is its "critical pair" behavior—it elutes very close to Aprepitant in standard C18 chemistries. Below is a direct performance comparison between the standard USP method and an optimized UPLC method.
Performance Data Summary
| Parameter | Method A: Standard USP (HPLC) | Method B: Optimized UPLC (Recommended) | Verdict |
| Column | L7 (C8/C18), | HSS T3 C18, | UPLC offers better peak shape. |
| Run Time | ~45 - 60 minutes | 8 - 12 minutes | Method B is 5x faster. |
| Resolution ( | ~1.8 - 2.2 (Marginal) | > 3.5 (Excellent) | Method B ensures robust separation. |
| Sensitivity (LOQ) | ~0.05% (UV 210 nm) | < 0.01% (UV) / < 1 ppm (MS) | Method B suitable for trace analysis. |
| Solvent Usage | High (~50 mL/run) | Low (~5 mL/run) | Method B is greener/cheaper. |
| Detection | UV only (Non-specific) | UV + MS Compatible | Method B allows ID confirmation. |
Method A: Legacy USP Approach (Reference)
-
Principle: Reversed-Phase HPLC with phosphate buffer.
-
Limitations: Long equilibration times and baseline drift due to gradient steepness. The resolution between this compound and Aprepitant often degrades as the column ages.
-
Use Case: Routine QC release where equipment is limited to standard HPLC.
Method B: Optimized UPLC Protocol (Recommended)
-
Principle: Sub-2-micron particle technology with high-strength silica (HSS) to retain polar impurities and resolve structurally similar hydrophobic impurities.
-
Advantage: The HSS T3 column provides superior interaction with the phenyl moieties, enhancing selectivity between the fluorinated and des-fluorinated rings.
Experimental Protocols
Protocol: Optimized UPLC-UV/MS for Quantification
Objective: To quantify this compound with
Reagents:
-
Acetonitrile (LC-MS Grade)
-
0.1% Formic Acid in Water (Milli-Q)
-
Reference Standards: Aprepitant (99.9%), this compound (99.5%)
Instrument Settings:
-
System: Waters Acquity UPLC or equivalent.
-
Column: Acquity UPLC HSS T3 C18,
, . -
Column Temp:
. -
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2.0
. -
Detection: UV at 210 nm (primary); MS (ESI+) in SIM mode (m/z 535.1, 517.1).
Gradient Program:
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (Acetonitrile) | Curve |
|---|---|---|---|
| 0.0 | 60 | 40 | Initial |
| 6.0 | 20 | 80 | 6 (Linear) |
| 7.0 | 20 | 80 | 6 |
| 7.1 | 60 | 40 | 1 (Immediate) |
| 10.0 | 60 | 40 | Re-equilibrate |
System Suitability Criteria:
-
Resolution (
): NLT 3.0 between this compound and Aprepitant. -
Tailing Factor: 0.8 – 1.2 for both peaks.
-
Relative Response Factor (RRF): Determine experimentally. Typically ~0.95–1.05 for this compound due to similar chromophores.
Protocol: Impurity Qualification (Decision Tree)
If this compound exceeds the ICH Q3A qualification threshold (0.15% for >1g/day dose or 1.0mg/day intake), follow this workflow:
Figure 2: ICH Impurity Qualification Decision Tree.
Qualification & Regulatory Insight
-
Genotoxicity (ICH M7): this compound lacks structural alerts distinct from the parent drug. The loss of a fluorine on an aromatic ring generally does not introduce new mutagenic risks (unlike adding a nitro or nitroso group). Therefore, it is typically treated as a Class 5 impurity (non-mutagenic) provided in silico analysis confirms this.
-
General Toxicity (ICH Q3A): If the level exceeds 0.15%, a 14-day or 90-day toxicity study in one species (usually rat) is required, spiking the impurity into the API batch to establish a "qualified level."
References
-
United States Pharmacopeia (USP). Aprepitant Monograph: Organic Impurities.[9] USP-NF.[1] [9]
-
International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006).
-
International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135413536 (Aprepitant) and Impurities.
-
Scholars Research Library. A stability indicating RP-UPLC method for estimation of aprepitant and its related impurities. (2014).
Sources
- 1. This compound | 170729-76-7 [chemicalbook.com]
- 2. veeprho.com [veeprho.com]
- 3. echemi.com [echemi.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. veeprho.com [veeprho.com]
- 9. scribd.com [scribd.com]
Comparative Guide: Degradation Pathways of Defluoro Aprepitant vs. Aprepitant
Executive Summary
In the development of neurokinin-1 (NK-1) receptor antagonists, Defluoro Aprepitant (often designated as Impurity A or Desfluoro Aprepitant) represents a critical quality attribute. While primarily characterized as a process-related impurity arising from the starting material (des-fluoro benzaldehyde analogs), it also serves as a degradation marker for the parent drug, Aprepitant , particularly under photolytic stress.
This guide provides an in-depth technical comparison of the degradation pathways of this compound versus the parent molecule. By synthesizing forced degradation data and mechanistic organic chemistry, we delineate how the absence of the p-fluorine atom alters the stability profile and degradation kinetics of the scaffold.
Structural Identity & Chemical Divergence
The stability differences between Aprepitant and its defluoro analog hinge on the specific electronic effects of the fluorine substituent on the phenyl ring.
| Feature | Aprepitant (Parent) | This compound (Impurity A) |
| CAS Number | 170729-80-3 | 170729-76-7 |
| Formula | C₂₃H₂₁F₇N₄O₃ | C₂₃H₂₂F₆N₄O₃ |
| Molecular Weight | 534.43 g/mol | 516.44 g/mol |
| Key Substituent | p-Fluorophenyl | Phenyl (Des-fluoro) |
| Electronic Effect | Electron-withdrawing (Deactivates ring) | Neutral/Donating (relative to F-analog) |
| Retention Time (RP-HPLC) | ~6.02 min (Method dependent) | ~3.95 min (Elutes earlier due to polarity) |
Structural Visualization
The following diagram highlights the structural relationship and the primary site of divergence.
Figure 1: Structural comparison highlighting the C-F to C-H substitution.[1]
Comparative Degradation Pathways
The degradation profile of this compound is largely homologous to Aprepitant due to the shared morpholine-triazolinone core. However, the absence of the fluorine atom eliminates specific degradation routes (e.g., nucleophilic aromatic substitution) while potentially increasing susceptibility to electrophilic aromatic substitution (metabolic oxidation).
Pathway A: Photolytic Degradation (The Connection)
The most critical link between the two molecules is that Aprepitant degrades into this compound under UV light. The C-F bond, while strong, can undergo homolytic cleavage or nucleophilic substitution under intense irradiation.
-
Aprepitant: Undergoes photolytic defluorination to form this compound.
-
This compound: Further degrades via radical mechanisms on the phenyl ring or oxidation of the morpholine nitrogen.
Pathway B: Oxidative N-Dealkylation (Shared)
Both molecules possess a morpholine ring susceptible to oxidation.
-
Mechanism: Radical attack or peroxide oxidation at the morpholine nitrogen.
-
Product: N-oxide derivatives.
-
Comparison: The rate is similar for both, as the distal phenyl ring (F vs H) exerts minimal electronic influence on the morpholine nitrogen.
Pathway C: Hydrolytic Cleavage (Shared)
Under acidic or basic stress, the ether linkage and the triazolinone ring are vulnerable.
-
Acidic Stress: Cleavage of the ether bond, releasing the 3,5-bis(trifluoromethyl)phenyl moiety.
-
Alkaline Stress: Ring opening of the triazolinone.
Mechanistic Diagram
Figure 2: Comparative degradation map showing the conversion of Parent to Defluoro analog and their parallel downstream pathways.
Experimental Protocols for Comparative Profiling
To validate these pathways, the following "Self-Validating" protocols are recommended. These methods allow for the simultaneous detection of the parent, the defluoro analog, and their secondary degradants.
Protocol 1: Forced Degradation (Stress Testing)
Objective: Generate degradation profiles to compare relative stability.
-
Preparation: Prepare 1.0 mg/mL stock solutions of Aprepitant and this compound (Reference Standard) in Methanol.
-
Acid Stress: Mix 5 mL stock + 5 mL 1N HCl. Reflux at 60°C for 2 hours. Neutralize with 1N NaOH.
-
Base Stress: Mix 5 mL stock + 5 mL 0.1N NaOH. Reflux at 60°C for 2 hours. Neutralize with 0.1N HCl.
-
Oxidative Stress: Mix 5 mL stock + 5 mL 3% H₂O₂. Store at RT for 24 hours.[2]
-
Photolytic Stress: Expose solid sample and solution (in quartz cuvette) to 1.2 million lux hours (ICH Q1B conditions).
Protocol 2: LC-MS/MS Detection Method
Objective: Differentiate the F-containing parent from the des-fluoro analog based on mass shift.
-
Column: C18 (e.g., Waters HSS T3, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 30% B to 90% B over 10 mins.
-
Detection:
-
UV: 210 nm (Triazolinone absorption).
-
MS: Positive ESI. Monitor m/z 535.2 [M+H]⁺ for Aprepitant and m/z 517.2 [M+H]⁺ for this compound.
-
Quantitative Data Comparison
The following table summarizes the expected physicochemical data and degradation behavior based on literature and mechanistic prediction.
| Parameter | Aprepitant | This compound | Notes |
| Mass (M+H)+ | 535.2 | 517.2 | Distinct -18 Da mass shift (F -> H). |
| Retention Time | ~6.0 min | ~4.0 min | Defluoro is more polar (less lipophilic F). |
| Photostability | Sensitive (Degrades to Defluoro) | Moderate | Defluoro lacks the labile C-F bond but can oxidize. |
| Oxidative Stability | Labile (Morpholine N-oxide) | Labile (Morpholine N-oxide) | Parallel degradation kinetics. |
| Acid Stability | Moderate | Moderate | Ether hydrolysis occurs in both. |
Experimental Workflow Diagram
Figure 3: Step-by-step experimental workflow for comparative stability profiling.
References
-
Aprepitant Impurities and Related Compounds. Veeprho Pharmaceuticals. Retrieved from
-
This compound (CAS 170729-76-7) Chemical Properties. ChemicalBook. Retrieved from
-
Stability of Aprepitant Injectable Emulsion in Alternate Infusion Bags. Dove Medical Press (2021). Retrieved from
-
Determination of eight isomers and related substance of Aprepitant using HPLC. Pharmaceutical Methods (2013). Retrieved from
-
Validated HPLC Method for Simultaneous Quantification of Aprepitant and its EP Impurities. ResearchGate (2026). Retrieved from
Sources
A Comparative Guide to the Determination of the Relative Response Factor for Defluoro Aprepitant
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical analysis, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. The rigorous quantification of impurities is a critical aspect of this process, mandated by regulatory bodies worldwide. This guide provides an in-depth, scientifically grounded protocol for the determination of the Relative Response Factor (RRF) for Defluoro Aprepitant, a potential impurity in the synthesis of Aprepitant. This document moves beyond a simple recitation of steps, delving into the rationale behind the experimental design and providing a framework for robust and reliable results.
This guide will compare two common approaches for RRF determination: the slope method, which is the industry standard, and an alternative approach using a single-point calibration for situations where the impurity standard is scarce. We will provide detailed experimental protocols, data analysis interpretation, and supporting data to ensure the trustworthiness and scientific integrity of the presented methods.
Understanding the Analyte: Aprepitant and this compound
Aprepitant is a selective substance P/neurokinin 1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[9] this compound is a closely related compound and a potential process-related impurity.[10][11][12] The structural similarity between Aprepitant and its defluorinated analogue suggests that their chromatographic behavior and UV absorbance characteristics may be comparable, but not identical. This difference in response necessitates the determination of an RRF for accurate quantification.
Experimental Design: The Foundation of Accurate RRF Determination
The cornerstone of a reliable RRF value is a well-designed experiment. Our protocol is designed to be a self-validating system, incorporating principles of analytical method validation as outlined by the FDA and ICH.[13][14][15]
Chromatographic System
A robust and validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is essential. Based on available literature, a reversed-phase method provides good separation for Aprepitant and its impurities.[9][16][17][18]
| Parameter | Recommendation | Rationale |
| Column | C18, ≤ 3.5 µm particle size, e.g., 100 x 2.1 mm | Provides good retention and resolution for the analytes. |
| Mobile Phase | Acetonitrile and a phosphate buffer | A common and effective mobile phase for reversed-phase chromatography of polar and non-polar compounds. |
| Detection | UV at 210 nm | Based on reported methods for Aprepitant and its impurities, this wavelength provides adequate sensitivity.[9][17][19] |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for efficiency and resolution with smaller particle size columns. |
| Column Temperature | 30 - 40 °C | Ensures reproducible retention times and peak shapes. |
| Injection Volume | 1 - 5 µL | Appropriate for the column dimensions and concentration of standards. |
Workflow for RRF Determination
The following diagram illustrates the general workflow for determining the RRF of this compound.
Caption: Experimental workflow for RRF determination by the slope method.
Detailed Experimental Protocols
Method 1: The Slope Method (Preferred)
This method is considered the most accurate and is recommended by regulatory bodies.[4][6][7] It involves generating calibration curves for both the API and the impurity over a range of concentrations.
1. Preparation of Stock Solutions:
-
Aprepitant Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of Aprepitant reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., acetonitrile/water mixture).
-
This compound Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the same diluent.
2. Preparation of Linearity Solutions:
-
Prepare a series of at least five concentrations for both Aprepitant and this compound, ranging from the limit of quantitation (LOQ) to approximately 150% of the specification limit for the impurity. A typical range might be 0.1, 0.5, 1.0, 2.0, and 5.0 µg/mL.
3. Chromatographic Analysis:
-
Inject the linearity solutions for both Aprepitant and this compound into the HPLC/UPLC system.
4. Data Analysis:
-
For each compound, plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis to obtain the slope of each calibration curve.
-
Calculate the RRF using the following formula[4][6][7]:
RRF = (Slope of Impurity) / (Slope of API)
Method 2: Single-Point Calibration (Alternative)
This method can be used when the impurity reference standard is available in limited quantities. It assumes a linear relationship through the origin.
1. Preparation of Standard Solutions:
-
Prepare a single standard solution containing a known concentration of both Aprepitant and this compound. The concentration should be within the linear range of the method and relevant to the expected impurity level. For example, 100 µg/mL of Aprepitant and 1.0 µg/mL of this compound.
2. Chromatographic Analysis:
-
Inject the mixed standard solution into the HPLC/UPLC system.
3. Data Analysis:
-
Calculate the Response Factor (RF) for each compound:
RF = Peak Area / Concentration
-
Calculate the RRF using the following formula[4]:
RRF = RF of Impurity / RF of API
Data Interpretation and Comparison
The calculated RRF value is then used to determine the concentration of this compound in a sample containing Aprepitant.
Concentration of Impurity = (Peak Area of Impurity / Peak Area of API) * (Concentration of API / RRF)
A well-determined RRF should be a constant value. It is crucial to validate the determined RRF by performing recovery studies. This involves spiking a known amount of the impurity into the API and calculating the percentage recovery using the determined RRF. The recovery should typically be within 90-110%.
Expected Response Comparison
The chemical structures of Aprepitant and this compound differ by a single fluorine atom on the phenyl ring. While this is a small change, it can influence the electronic properties of the molecule and, consequently, its UV absorbance. It is hypothesized that the removal of the electron-withdrawing fluorine atom may cause a slight shift in the absorption maximum and/or a change in the molar absorptivity. Therefore, an RRF value different from 1.0 is expected. Assuming an RRF of 1.0 without experimental determination can lead to significant errors in impurity quantification.[5]
Trustworthiness and Scientific Integrity
The protocols described herein are designed to be self-validating. The use of a multi-point calibration in the slope method inherently demonstrates the linearity of the response. The subsequent validation of the RRF through recovery studies provides a direct measure of the accuracy of the determined factor. All experimental work should be conducted in accordance with Good Manufacturing Practices (GMP) and documented thoroughly.
Conclusion
The accurate determination of the Relative Response Factor for this compound is a critical step in ensuring the quality and safety of Aprepitant drug substance and product. The slope method is the preferred and most robust approach, providing a high degree of confidence in the calculated RRF. While the single-point method offers an alternative in resource-limited situations, its limitations must be acknowledged. By following the detailed protocols and data analysis procedures outlined in this guide, researchers and drug development professionals can confidently and accurately quantify this potential impurity, thereby ensuring compliance with regulatory expectations and safeguarding patient health.
References
-
Pharmaguideline. Relative Response Factor (RRF) and its Calculation in HPLC Analysis. [Link]
-
Separation Science. Relative Response Factor: Accurate Quantification in Chromatography. [Link]
- Chakravarthy, V.K., et al. THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). International Journal of Pharmaceutical Sciences and Research.
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
Scholars Research Library. A stability indicating RP-UPLC method for estimation of apripitant and its related impurities in bulk drugs and its pharmaceutic. [Link]
-
YouTube. How to establish a Relative Response Factor (RRF)? [Link]
-
Syngene International Ltd. Complimentary techniques for determining relative response factor of non- isolated impurities. [Link]
-
Altabrisa Group. What Is FDA Method Validation Guidance and Its Importance? [Link]
- Sinha, S., et al. Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass. Pharmaceutical Methods. 2013.
- U.S. Food and Drug Administration. Qualification of Impurities in Drug Substances and Drug Products.
-
Scribd. ICH Guidelines for Drug Impurities. [Link]
-
International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]
- Google Patents.
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Der Pharma Chemica. Validated RP-HPLC method for the quantification of aprepitant in bulk and pharmaceutical dosage forms. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry Q3B(R2) Impurities in New Drug Products. [Link]
- European Medicines Agency. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
-
Update Publishing House. A VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF APREPITANT IN BULK AND PHARMACEUTICAL DOSAGE FORMS. [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
The Pharmapedia. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Der Pharma Chemica. derivative-spectrophotometric-methods-for-determination-of-aprepitant-in-bulk-and-pharmaceutical-formulation.pdf. [Link]
-
Axios Research. This compound - CAS - 170729-76-7. [Link]
-
ResearchGate. Closely related fluoro and desfluoro compounds. [Link]
-
ResearchGate. PRELIMINARY VALIDATION OF UV SPECTROPHOTOMETRIC FOR DETERMINATION OF ANTIEMETIC DRUG APREPITANT IN BULK FORM. [Link]
-
Scribd. UV Spectrophotometric Validation for Aprepitant. [Link]
-
CRO Splendid Lab Pvt. Ltd. This compound - Pune. [Link]
- Japanese Pharmacopoeia. ULTRAVIOLET-VISIBLE REFERENCE SPECTRA.
-
Springer. Preparation and Pharmacokinetic Study of Aprepitant–Sulfobutyl Ether-β-Cyclodextrin Complex. [Link]
- Google Patents.
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. scribd.com [scribd.com]
- 3. database.ich.org [database.ich.org]
- 4. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. sepscience.com [sepscience.com]
- 6. youtube.com [youtube.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. This compound | 170729-76-7 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 15. propharmagroup.com [propharmagroup.com]
- 16. phmethods.net [phmethods.net]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. updatepublishing.com [updatepublishing.com]
- 19. derpharmachemica.com [derpharmachemica.com]
Safety Operating Guide
Personal protective equipment for handling Defluoro Aprepitant
Topic: Personal Protective Equipment & Handling Guide for Defluoro Aprepitant CAS: 170729-81-4 Role: Senior Application Scientist, Potent Compound Safety[1]
Executive Safety Summary
This compound is a structural impurity and degradation product of Aprepitant , a high-affinity neurokinin-1 (NK1) receptor antagonist.[1] In the absence of compound-specific toxicological data for this impurity, the Precautionary Principle dictates that it be handled with the same containment rigor as the parent API (Active Pharmaceutical Ingredient), which is classified as a Specific Target Organ Toxicant (STOT) and a potential Carcinogen (Category 1B) .
Operational Hazard Band: OEB 4 (Default)
-
OEL Target: < 1
(8-hr TWA) -
Primary Control: Engineering (Isolators/Containment).[1]
-
Secondary Control: PPE (Last line of defense).[1]
Scientist’s Note: Do not be complacent because you are handling small "reference standard" quantities (milligrams). Potent compounds are invisible threats; a static discharge dispersing 1 mg of powder can contaminate an entire lab bench above the OEL.[1]
Risk Assessment & Hazard Logic
Before selecting PPE, we must establish the hazard profile. This compound shares the morpholine core and fluorinated phenyl rings of Aprepitant.
| Hazard Class | Classification (Based on Parent API) | Implications for PPE |
| Carcinogenicity | Category 1B (Presumed) | Zero skin contact tolerance; Double gloving required.[1] |
| STOT - Repeated | Category 2 | Respiratory protection is non-negotiable for powders.[1] |
| Eye Damage | Category 1 (Irreversible) | Safety glasses are insufficient; Goggles or full-face shields required.[1] |
| Physical State | Solid / Crystalline Powder | High risk of airborne particulate generation during weighing.[1] |
The PPE Matrix: Layered Defense
PPE is not a uniform; it is a system.[1] The following matrix is designed for OEB 4 handling in a research setting (mg to g scale).
| Body Zone | Standard Requirement | Technical Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P100 only if working strictly inside a Class II BSC.[1] | Why: Surgical masks offer 0% protection against chemical vapors or fine particulates.[1] If the BSC alarm sounds or sash is breached, you need an assigned protection factor (APF) of at least 50. |
| Dermal (Hands) | Double Nitrile Gloves (min 5 mil thickness).[1] Outer glove: Long cuff.[1] Inner glove: Standard. | Why: "Micro-pinholes" exist in manufacturing.[1] Two layers statistically reduce breakthrough risk to near zero.[1] Inspect outer gloves every 30 mins.[1] |
| Dermal (Body) | Tyvek® (or equivalent) Lab Coat/Coverall with elastic cuffs.[1] Closed front. | Why: Cotton lab coats absorb powders and become secondary contamination sources.[1] Disposable, non-woven fabrics repel particulates.[1] |
| Ocular | Chemical Splash Goggles (Indirect Vent).[1] | Why: Aprepitant analogs are severe eye irritants.[1] Safety glasses allow dust entry from the side/top.[1] |
| Footwear | Shoe Covers (Booties).[1] | Why: Prevents migration of API trace out of the lab zone.[1] |
Operational Workflow: From Weighing to Waste
This workflow integrates PPE with technique.[1] The most dangerous moment is the transfer of solid powder .
Step 1: Preparation & Gowning
-
Static Control: Use an ionizing bar or anti-static gun on the vial before opening.[1] this compound is a dry organic solid and will carry a static charge, causing "jumping" powder.
-
Gowning: Don PPE outside the handling zone.[1] Tape cuffs if using sleeves.[1]
Step 2: Weighing (The Critical Control Point)
-
Location: MUST be performed in a Vented Balance Enclosure (VBE) or Biological Safety Cabinet (BSC) .[1]
-
Technique:
-
Place a tack-mat or absorbent pad inside the hood.[1]
-
Open the vial only when the balance is ready.[1]
-
Use a disposable antistatic spatula.[1]
-
Wet Transfer Method (Preferred): If possible, add solvent directly to the weighing vessel inside the hood to dissolve the solid immediately.[1] Solutions are safer than solids.[1]
-
Step 3: Decontamination & Doffing[1]
-
Wipe Down: Wipe the exterior of the vial with a solvent-dampened wipe (Methanol/Ethanol) before removing it from the hood.[1]
-
Doffing Order: See Diagram 2 below. Improper removal is the #1 cause of exposure.[1]
Visualizations
Diagram 1: PPE Decision Logic (OEB 4 Context)
This decision tree helps you adjust PPE based on the state of matter.
Caption: Risk-based PPE selection logic. Note that handling solids requires significantly higher protection due to inhalation risks.[1]
Diagram 2: Safe De-Gowning Protocol
The sequence of removal prevents cross-contamination of skin.
Caption: Correct doffing sequence. Removing inner gloves last ensures hands remain clean while touching other PPE.[1]
Emergency Response: Spills
In the event of a powder spill (>10 mg) outside of containment:
-
Evacuate: Clear the immediate area. Allow aerosols to settle (15 mins).[1]
-
PPE Up: Don Full Face Respirator (P100) and double gloves.[1]
-
Contain: Cover spill with damp paper towels (prevents dust generation).[1] Do NOT dry sweep.[1]
-
Neutralize: Clean surface with 10% Bleach (Sodium Hypochlorite) followed by water, then Isopropanol.[1] Note: Aprepitant is practically insoluble in water; organic solvents or surfactants are needed for physical removal.
-
Disposal: All cleanup materials go into Hazardous Waste (Incineration) .
Disposal & Waste Streams
This compound must not enter the water supply.[1][2] It is an environmental hazard (aquatic toxicity).[1][2]
-
Solid Waste: High-heat incineration (Yellow Bag/Bin).[1]
-
Liquid Waste: Segregated Organic Waste (Halogenated vs. Non-Halogenated depending on solvent).[1]
-
Sharps/Glass: If contaminated, must be incinerated, not recycled.
References
-
SafeBridge Consultants. (2007).[1] Assessing Potent Compound Safety Capabilities. Contract Pharma. Retrieved from [Link]
-
European Medicines Agency (EMA). (2006).[1] ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
